Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
Description
BenchChem offers high-quality Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1152495-54-9 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C14H10N2OS/c17-11-5-3-4-10(8-11)14-16-13(9-18-14)12-6-1-2-7-15-12/h1-9,17H |
InChI Key |
ORZLRVSGCZAPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
A Technical Guide to the Structure Elucidation of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Consequently, the precise and unambiguous structural characterization of novel derivatives is paramount for advancing drug discovery and development programs. This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific 2-aminothiazole derivative, 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. We will detail a logical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity, demonstrating how a confluence of analytical data leads to a definitive structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical framework for characterizing complex heterocyclic compounds.
Foundational Analysis: Molecular Formula and Functional Groups
The first phase of any structure elucidation is to determine the molecule's fundamental properties: its mass, elemental composition, and the functional groups it contains. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into complex connectivity, we must confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[5] ESI is chosen to minimize in-source fragmentation, ensuring the reliable detection of the protonated molecular ion, [M+H]⁺.[5] This provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula.
Predicted Mass Spectral Data: Based on the hypothesized structure, the following data is expected:
| Property | Predicted Value | Observation |
| Molecular Formula | C₁₄H₁₁N₃OS | The elemental composition of the molecule. |
| Exact Mass | 269.0623 g/mol | Calculated monoisotopic mass.[6] |
| Predicted [M+H]⁺ | 270.0696 m/z | The mass-to-charge ratio for the protonated molecule. |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent, such as methanol or acetonitrile. Further dilute to approximately 1-10 µg/mL with the initial mobile phase.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization: Operate in positive Electrospray Ionization (ESI+) mode.
-
Data Acquisition: Acquire data over a mass range of 100-500 m/z.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Utilize the instrument's software to calculate the most probable elemental formula based on the high-accuracy mass measurement. The result must align with C₁₄H₁₁N₃OS to proceed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation.[7] This analysis serves as a crucial cross-validation of the structural components suggested by the molecular formula. For our target molecule, we expect to see characteristic vibrations for O-H (phenol), N-H (amine), and various aromatic C=C and C=N bonds.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Broad | O-H stretch (Phenol)[8] |
| 3400 - 3300 | Medium, Sharp | N-H stretch (Secondary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1450 | Strong-Medium | C=N and C=C stretching (Thiazole, Pyridine, Phenol rings)[9] |
| 1260 - 1200 | Strong | C-O stretch (Phenol)[10] |
| 1350 - 1250 | Medium | C-N stretch (Amine) |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the key structural motifs (hydroxyl, amine, aromatic rings).
Comprehensive Structural Mapping: NMR Spectroscopy
With the molecular formula and key functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to construct the complete atomic framework.[12] This involves a suite of experiments that map the proton and carbon environments and, most critically, their connectivity.[13]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for compounds with exchangeable protons like -OH and -NH) in a 5 mm NMR tube.[11]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
Data Acquisition: Perform a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
1D NMR: Proton (¹H) and Carbon (¹³C) Spectra
-
¹H NMR: This spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). The molecule C₁₄H₁₁N₃OS has 11 protons. We anticipate signals corresponding to the aminophenol, pyridine, and thiazole ring systems, as well as the amine and hydroxyl protons.
-
¹³C NMR: This spectrum reveals the number of unique carbon environments. For the target molecule, all 14 carbons are expected to be chemically distinct, resulting in 14 discrete signals. The chemical shifts indicate the type of carbon (e.g., aromatic, attached to a heteroatom).
Predicted NMR Data Summary:
| Moiety | ¹H NMR Prediction (Chemical Shift δ, Multiplicity, Integration) | ¹³C NMR Prediction (Chemical Shift δ Range) |
| Pyridine Ring | 4H total: Signals expected in the δ 7.5-8.7 ppm range with characteristic doublet and triplet patterns. | 5 C-H/C signals, δ 120-155 ppm. |
| Thiazole Ring | 1H: A sharp singlet expected around δ 7.0-7.5 ppm. | 2 C signals, δ 100-170 ppm.[9] |
| Aminophenol Ring | 4H total: Signals expected in the δ 6.5-7.5 ppm range with complex splitting. | 6 C signals, δ 105-160 ppm. |
| Amine (N-H) | 1H: A broad singlet, chemical shift variable (δ 9.0-10.0 ppm in DMSO-d₆). | N/A |
| Phenol (O-H) | 1H: A broad singlet, chemical shift variable (δ 9.0-10.0 ppm in DMSO-d₆). | N/A |
2D NMR: Assembling the Molecular Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect. A logical progression of 2D experiments is essential for unambiguous assignment.
Caption: Workflow for Spectroscopic Structure Elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton networks within the individual pyridine and aminophenol rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure of a multi-component molecule. It reveals correlations between protons and carbons that are two or three bonds apart. These "long-range" correlations provide the unambiguous evidence needed to connect the three key fragments: the pyridine ring, the thiazole ring, and the aminophenol moiety.
Caption: Key HMBC correlations confirming fragment connectivity.
Key HMBC Correlations for Structure Validation:
-
Pyridine-to-Thiazole Linkage: The proton on the thiazole ring (a singlet in the ¹H NMR) should show a 2- or 3-bond correlation to the carbon atom of the pyridine ring at the point of attachment.
-
Amine-to-Thiazole Linkage: The amine proton (N-H) should show a correlation to the C2 carbon of the thiazole ring.
-
Amine-to-Phenol Linkage: The same amine proton should also show a correlation to the C1 carbon of the aminophenol ring. This pair of correlations from the single N-H proton definitively establishes the amine as the bridging unit.
Data Integration and Conclusion
The structure of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol is confirmed by the collective and self-validating evidence from all analytical techniques.
-
HRMS establishes the correct molecular formula, C₁₄H₁₁N₃OS.
-
FTIR confirms the presence of the required functional groups: a phenol (-OH), a secondary amine (-NH), and aromatic ring systems.
-
¹H and ¹³C NMR spectra show the correct number of proton and carbon environments consistent with the proposed structure.
-
COSY and HSQC data allow for the complete assignment of all protons and their directly bonded carbons within each of the three ring systems.
-
HMBC provides the definitive, non-negotiable proof of connectivity, linking the individual fragments together in the correct orientation via the amine bridge.
This systematic and multi-faceted approach ensures a high degree of confidence in the final structural assignment, mitigating the risk of misidentification of isomers and providing a solid foundation for any subsequent biological or medicinal chemistry studies. While X-ray crystallography can provide the ultimate proof of structure in the solid state[11], the comprehensive spectroscopic analysis detailed here is a robust and essential process for the routine characterization of novel chemical entities in drug development.
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity Screening of NSC-752630
This guide provides a comprehensive, technically-grounded framework for the biological activity screening of the novel small molecule NSC-752630. As a Senior Application Scientist, the following content is synthesized from field-proven insights and established scientific principles. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the mechanism of action and therapeutic potential of new chemical entities.
Introduction: A Strategic Approach to Unveiling Biological Function
The journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is a meticulous process of biological characterization. For NSC-752630, a compound with an as-yet undefined biological profile, a systematic and multi-faceted screening cascade is paramount. This guide will delineate a logical progression of assays, from high-throughput screening to detailed biophysical and cell-based analyses, designed to identify its molecular targets, and elucidate its effects on cellular pathways. The causality behind each experimental choice is explained to ensure a self-validating and robust dataset.
Part 1: High-Throughput Screening (HTS) for Initial Target Identification
The initial phase of screening for NSC-752630 involves broad, high-throughput assays to identify potential biological activities. Given that many diseases are driven by aberrant protein-protein interactions (PPIs), a primary HTS campaign targeting a diverse panel of PPIs is a logical starting point.[1][2]
Rationale for Targeting Protein-Protein Interactions
PPIs represent a vast and largely untapped class of therapeutic targets.[1] Small molecules that can modulate these interactions hold immense therapeutic potential. An initial screen against a library of known PPIs can rapidly provide "hits" that can then be further investigated.
Recommended HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust and sensitive HTS method for studying PPIs.[2][3] It relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity, which occurs when the two interacting proteins, each tagged with one of the fluorophores, bind.
Experimental Workflow: TR-FRET HTS for PPI Inhibitors
Caption: High-Throughput Screening Workflow for PPI Inhibitors using TR-FRET.
Part 2: Hit Validation and Direct Target Engagement
Following the identification of initial "hits" from the HTS campaign, the next crucial step is to validate these findings and confirm direct binding of NSC-752630 to the putative protein target. This is essential to eliminate false positives and to begin to understand the thermodynamics of the interaction.
Biophysical Assays for Target Validation
A suite of biophysical assays should be employed to provide orthogonal validation of the HTS results. These techniques offer label-free and in-solution measurements of binding affinity and kinetics.
CETSA is a powerful method to verify target engagement in a cellular context.[4][5][6] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[4][6]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with varying concentrations of NSC-752630 or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.[4]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[4]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods.[4][5]
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[7][8] In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing NSC-752630 is flowed over the surface.[7][8]
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[9][10] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[9][10][11]
Table 1: Comparison of Biophysical Techniques for Target Validation
| Technique | Principle | Key Outputs | Advantages |
| CETSA | Ligand-induced thermal stabilization of the target protein in a cellular environment. | Target engagement confirmation, apparent binding affinity. | Physiologically relevant context (intact cells).[4][5][6] |
| SPR | Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding kinetics (ka, kd), affinity (KD). | Real-time, label-free, high sensitivity.[7][8][12] |
| ITC | Measurement of heat changes associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamics, label-free, in-solution.[9][10][11][13] |
Part 3: Cellular Phenotypic Screening
Once the direct target of NSC-752630 has been confirmed, it is essential to assess its effects on cellular physiology. This involves a series of phenotypic assays to determine its impact on cell viability, proliferation, and the induction of specific cellular pathways such as apoptosis.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to understanding the dose-dependent effects of NSC-752630 on different cell lines. The MTT or the more modern EZ4U assay are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]
Experimental Protocol: EZ4U Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of NSC-752630 for a specified incubation period (e.g., 24, 48, 72 hours).
-
Substrate Addition: Add the EZ4U substrate to each well.[15]
-
Incubation: Incubate the plate at 37°C for 2-5 hours.[15][17]
-
Absorbance Reading: Measure the absorbance at 450 nm with a reference wavelength of 620 nm.[15][17]
-
Data Analysis: Calculate the IC50 value, which is the concentration of NSC-752630 that inhibits cell growth by 50%.
Apoptosis Assays
If NSC-752630 exhibits cytotoxic effects, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway to investigate. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[19][20][21]
Principle of the Annexin V/PI Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20][21] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[19][20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late apoptotic cells.[19][20]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with NSC-752630 at concentrations around the IC50 value.
-
Cell Harvesting and Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI in a binding buffer.[19][22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Part 4: Mechanism of Action and Signaling Pathway Analysis
The final stage of the initial screening cascade is to investigate how NSC-752630's interaction with its target protein translates into the observed cellular phenotype. This involves analyzing the modulation of key intracellular signaling pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a fundamental technique for detecting and quantifying changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[23][24][25][26]
Experimental Workflow: Western Blot Analysis
Caption: Western Blotting Workflow for Signaling Pathway Analysis.
Key Signaling Pathways to Investigate
Based on the cellular phenotype observed (e.g., decreased proliferation, induction of apoptosis), relevant signaling pathways to investigate include:
-
Pro-survival pathways: PI3K/Akt, MAPK/ERK
-
Apoptotic pathways: Caspase activation (cleaved caspase-3, -8, -9), Bcl-2 family protein expression.
By using antibodies specific to the phosphorylated (active) and total forms of key signaling proteins, a clear picture of how NSC-752630 modulates these pathways can be obtained.[23][25]
Conclusion: Synthesizing a Comprehensive Biological Profile for NSC-752630
This in-depth technical guide outlines a rigorous and logical workflow for the biological activity screening of the novel small molecule NSC-752630. By progressing from broad high-throughput screening to specific biophysical and cell-based assays, a comprehensive understanding of its molecular target, binding characteristics, cellular effects, and mechanism of action can be achieved. This systematic approach, grounded in established scientific principles and field-proven methodologies, will provide the robust data package necessary to advance NSC-752630 through the drug discovery pipeline.
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An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Thiazolyl-Pyridinyl Derivatives
A Note to the Researcher: This guide addresses the inquiry for "Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-". Extensive database searches did not yield specific experimental physicochemical data for this exact molecule, which features a direct bond between the phenol and thiazole moieties. However, a significant body of information is available for a closely related analogue: 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol . This analogue contains an amino (-NH-) linker between the phenolic and thiazolyl rings.
This guide will focus on the well-characterized amino-linked analogue, providing a comprehensive overview of its physicochemical properties and the methodologies for their determination. These experimental protocols are broadly applicable and can be adapted for the characterization of the user's specific target compound.
Introduction: A Tale of Two Molecules
The distinction between a direct linkage and an amino bridge is a critical one in medicinal chemistry, profoundly influencing a molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity. The amino group in 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol introduces a hydrogen bond donor and alters the rotational freedom around the bond axis, which can significantly impact receptor binding and pharmacokinetic profiles.
Caption: Chemical structures of the target compound and its amino-linked analogue.
Physicochemical Properties of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
The following table summarizes the key physicochemical properties of the amino-linked analogue, based on available data.[1] It is important to note that many of these are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C14H11N3OS | PubChem[1] |
| Molecular Weight | 269.32 g/mol | PubChem (Computed)[1] |
| XLogP3 | 3.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 86.3 Ų | PubChem (Computed)[1] |
| CAS Number | 315702-75-1 | PubChem[1] |
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven protocols for the experimental determination of key physicochemical properties. These methodologies are presented as a guide for researchers aiming to characterize "Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-" or similar novel compounds.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 1-2°C) is characteristic of a pure substance.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat rapidly to approximately 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and biological testing.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
To a test tube containing a small, pre-weighed amount of the compound (e.g., 1-5 mg), add the solvent dropwise with continuous agitation.
-
Observe for complete dissolution.
-
If the compound dissolves, record the approximate volume of solvent required to express solubility quantitatively (e.g., mg/mL).
-
If the compound does not dissolve after adding a significant volume (e.g., 1 mL), it can be classified as insoluble in that solvent.
-
-
Aqueous pH-Dependent Solubility: For ionizable compounds, assess solubility in aqueous buffers at different pH values (e.g., pH 2, 7.4, 9) to understand the impact of protonation states.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is critical for predicting its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For a phenolic compound, the pKa of the hydroxyl group is of primary interest.
Experimental Protocol (UV-Vis Spectrophotometry):
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa of the phenol (typically pH 8-12).
-
Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives a measurable absorbance.
-
Record the UV-Vis spectrum for each solution.
-
The wavelength of maximum absorbance (λmax) will shift as the phenolic proton dissociates.
-
-
Data Analysis: Plot the absorbance at a specific wavelength against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties. It is defined for the neutral species. LogD is the logarithm of the distribution coefficient, which takes into account all ionized and non-ionized forms of the compound at a specific pH.
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa.
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to ensure complete phase separation.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
For non-ionizable compounds or when the compound is in its neutral form, LogD ≈ LogP.
-
Spectroscopic Data for 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
While experimental physicochemical parameters are limited, some spectroscopic data for the amino-linked analogue are available.[1]
-
¹H NMR and ¹³C NMR spectra are available in spectral databases, which can be used to confirm the chemical structure.[1]
-
Mass spectrometry data would provide the exact mass and fragmentation pattern, further confirming the molecular identity.
Researchers synthesizing "Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-" would be expected to generate a full suite of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to unequivocally confirm its structure.
Conclusion and Future Directions
While a comprehensive experimental profile for "Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-" remains to be established, this guide provides a robust framework for its characterization. The provided data for the closely related amino-linked analogue, 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, serves as a valuable point of reference. The detailed experimental protocols herein offer a clear path for researchers to determine the critical physicochemical properties of this and other novel chemical entities, which is a foundational step in the drug discovery and development process. Future work should focus on the synthesis and experimental characterization of "Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-" to enable a direct comparison with its amino-linked counterpart and to fully elucidate its potential as a therapeutic agent.
References
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PubChem. 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Therapeutic Potential of Phenolic Thiazoles: From Synthesis to Biological Activity
This guide provides an in-depth exploration of phenolic thiazoles, a class of heterocyclic compounds demonstrating significant promise in drug discovery. We will dissect their synthesis, mechanisms of action, and therapeutic applications, grounding the discussion in established experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of phenolic thiazoles for novel therapeutic interventions.
Introduction: The Strategic Fusion of Phenol and Thiazole Scaffolds
In medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. Phenolic compounds, ubiquitous in nature, are renowned for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom and stabilize free radicals.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous approved drugs, including Sulfathiazole (antibacterial) and Dasatinib (anticancer).[1][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block.[5][6]
The conjugation of a phenolic moiety with a thiazole nucleus creates a hybrid molecule with synergistic or novel biological activities. These phenolic thiazoles have emerged as potent agents in several therapeutic areas, including antioxidant, antimicrobial, anticancer, and anti-inflammatory applications.[3][6] This guide will elucidate the chemical rationale and experimental validation behind their therapeutic potential.
Synthetic Strategies: The Hantzsch Reaction as a Core Methodology
The most prevalent and reliable method for synthesizing the 2-aminothiazole core, often a precursor to more complex phenolic thiazoles, is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.
Experimental Protocol: General Hantzsch Synthesis of Phenolic Thiazoles
This protocol describes a generalized procedure for synthesizing a 4-phenylthiazol-2-amine derivative, a common building block.
-
Reactant Preparation: A mixture of a substituted acetophenone (1.0 eq), thiourea (1.1 eq), and iodine (1.0 eq) is prepared. The acetophenone often contains the phenolic moiety or a precursor.
-
Reaction: The mixture is heated, typically overnight, under reflux conditions. The solvent of choice is often ethanol.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with a suitable solvent like ether to remove unreacted iodine and byproducts.
-
Isolation: The aqueous layer is often basified to precipitate the thiazole product, which can then be collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, petroleum ether) to yield the final compound.[7][9]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][10]
Workflow Visualization
The Hantzsch synthesis provides a robust and versatile route to a wide array of substituted thiazoles, allowing for systematic modification to explore structure-activity relationships.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Antioxidant and Antiradical Potential
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[8][10] Phenolic thiazoles are exceptionally potent antioxidants, primarily acting through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1][11]
The phenolic hydroxyl group is the primary actor in radical scavenging. Its O-H bond dissociation enthalpy (BDE) is a key determinant of antioxidant activity; a lower BDE facilitates easier hydrogen atom donation to neutralize free radicals.[1][11] The presence of the thiazole ring and other substituents can modulate the BDE and stabilize the resulting phenoxyl radical.[1]
Mechanism of Action: Radical Scavenging
The core antioxidant function involves the phenolic moiety directly neutralizing a free radical (R•).
-
Hydrogen Atom Transfer (HAT): Ar-OH + R• → Ar-O• + RH
-
Single Electron Transfer (SET): Ar-OH + R• → [Ar-OH]•+ + R:-
The HAT mechanism is often considered the most significant for phenolic compounds.[8][11] The resulting antioxidant radical (Ar-O•) is stabilized by resonance, preventing it from initiating new oxidation chains.
Caption: The Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.
Structure-Activity Relationship (SAR) Insights
-
Number and Position of -OH Groups: Compounds with multiple phenolic hydroxyl groups, such as catechol (1,2-dihydroxy) or resorcinol (1,3-dihydroxy) moieties, generally exhibit superior antioxidant activity compared to monohydroxy derivatives.[8][10] An ortho-positioned hydroxyl group can further stabilize the radical through hydrogen bonding.[1]
-
Hydrazone Linker: A hydrazone moiety connecting the phenolic ring to the thiazole can contribute to antiradical activity due to the presence of an N-H group, which can also donate a hydrogen atom.[10][11]
-
Substituents on Thiazole Ring: Electron-donating groups on the thiazole ring can enhance antioxidant capacity by increasing the electron density of the molecule, facilitating easier electron or hydrogen donation.[10]
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of phenolic thiazoles is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).
| Compound Series | Assay | IC50 (µM) Range | Key Structural Feature | Reference |
| Hydrazinyl-thiazole phenols | ABTS | Lower than Ascorbic Acid | Dihydroxy-phenyl moiety | [10] |
| Thiazolyl-polyphenols | DPPH | 2.5 - 15.0 | Catechol moiety at position 4 | [1] |
| Thiazole-carboxamides | DPPH | 0.185 - 0.221 | Outperforms Trolox standard | [4] |
| Bis-thiazoles | DPPH | Potent Activity | Nitrobenzo dioxolyl moiety | [12] |
| Table 1: Representative Antioxidant Activity of Phenolic Thiazoles. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared to an absorbance of ~1.0 at 517 nm. A series of dilutions of the test compound (phenolic thiazole) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared.
-
Reaction: An aliquot of each compound dilution is mixed with the DPPH solution in a 96-well plate or cuvette. A control containing only methanol and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[4][8]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[13] Phenolic thiazoles have demonstrated significant potential, with activity reported against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][14][15]
The proposed mechanisms of antimicrobial action are diverse and may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. The lipophilicity conferred by the thiazole ring combined with the reactive nature of the phenol group likely contributes to their efficacy.
SAR Insights for Antimicrobial Action
-
Positional Isomerism: The position of the phenolic substituent on the thiazole ring can dramatically influence activity. For instance, a 4-hydroxyphenyl group at the 2-position of the thiazole ring showed better activity than when it was placed at the 4-position.[15]
-
Benzo[d]thiazole Fusion: Fusing a benzene ring to the thiazole to create a benzothiazole scaffold often leads to a major improvement in antimicrobial potency.[15]
-
Substituents on the Phenolic Ring: The presence of specific substituents on the phenolic ring, such as additional hydroxyl or nitro groups, can enhance activity against certain strains.[14]
Spectrum of Antimicrobial Activity
| Compound Type | Target Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |
| Phenolic Hydrazinyl-Thiazoles | P. aeruginosa | < Norfloxacin standard | Dihydroxy-phenyl-thiazole | [10] |
| Catechol-derived Thiazoles | MRSA | ≤ 2 - 3.12 | Catechol moiety | [13] |
| Benzo[d]thiazole derivatives | S. aureus, E. coli | 50 - 75 | Benzothiazole core | [15] |
| Thiazolyl-2-Pyrazoline Hybrids | C. albicans | 3.9 - 62.5 | Pyrazoline moiety | [16] |
| Table 2: Representative Antimicrobial Activity (MIC) of Phenolic Thiazoles. |
Anticancer Potential
Several thiazole-containing drugs are clinically approved for cancer therapy, highlighting the scaffold's value in oncology.[17][18] Phenolic thiazoles exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of key signaling pathways (e.g., VEGFR-2), and potent antioxidant effects that protect non-cancerous tissues from oxidative damage.[17][19]
Mechanism of Action: Apoptosis Induction
A primary mechanism for the anticancer efficacy of phenolic thiazoles is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins.
Caption: Simplified pathway of apoptosis induction by phenolic thiazoles.[12][17]
Cytotoxic Activity Against Cancer Cell Lines
The in vitro efficacy of these compounds is measured by their ability to inhibit the proliferation of cancer cells, with data reported as IC50 values.
| Compound Type | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference |
| Aminothiazole-paeonol | AGS (Gastric) | 4.0 | Cytotoxicity | [19] |
| Aminothiazole-paeonol | HT-29 (Colorectal) | 4.4 | Cytotoxicity | [19] |
| Bromo-phenyl-thiazole (BTHP) | MDA-MB-231 (Breast) | Potent Activity | VEGFR-2 Inhibition | [17] |
| Thiazolyl–Catechol | A549 (Lung) | High Selectivity | Cytotoxicity | [8] |
| Table 3: Representative Cytotoxic Activity of Phenolic Thiazoles. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phenolic thiazole compound for a set period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is read on a microplate reader (typically at 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined from the dose-response curve.[18][19]
Conclusion and Future Directions
Phenolic thiazoles represent a highly promising and versatile class of compounds with demonstrated therapeutic potential across multiple domains. Their straightforward synthesis, tunable structure, and potent biological activities make them attractive candidates for further drug development. The synergistic combination of the radical-scavenging phenol and the biologically active thiazole core provides a powerful platform for addressing diseases rooted in oxidative stress, microbial infection, and uncontrolled cell proliferation.
Future research should focus on optimizing the drug-like properties of these compounds, including solubility and bioavailability, through targeted chemical modifications.[1] In vivo studies are crucial to validate the promising in vitro results and to assess the safety and efficacy of these agents in preclinical disease models. The continued exploration of the structure-activity relationships will undoubtedly lead to the discovery of next-generation phenolic thiazole-based therapeutics.
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Stana, A., Pîrnău, A., & Vlase, L. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]
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Stana, A., Gheldiu, A. M., Vlase, L., & Pîrnău, A. (2023). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Molecules. Available at: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2022). Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. National Genomics Data Center. Available at: [Link]
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Discovery and history of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
Topic: Discovery and history of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol Code Name: KCC-07 Content Type: In-Depth Technical Guide
Targeting Epigenetic Silencing in Neuro-Oncology
Executive Summary
3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol , designated as KCC-07 , represents a pivotal advancement in the pharmacological modulation of epigenetic readers. Unlike traditional DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) that globally strip methylation marks—often causing genomic instability—KCC-07 functions as a Methyl-CpG-Binding Domain Protein 2 (MBD2) inhibitor .
Discovered through a targeted screen for BAI1 (Brain-Specific Angiogenesis Inhibitor 1) reactivators, KCC-07 is distinguished by its ability to cross the blood-brain barrier (BBB) and selectively reverse transcriptional silencing in malignant brain tumors, specifically medulloblastoma (MB) and glioblastoma (GBM). This guide details its chemical identity, discovery trajectory, mechanism of action, and synthesis protocols.
Chemical Identity & Structural Analysis
Physicochemical Profile
KCC-07 is a small molecule heterocycle characterized by a thiazole core linking a phenol and a pyridine ring.[1] Its structural design facilitates high affinity for the MBD2-DNA interface while maintaining lipophilicity for CNS penetration.
| Property | Specification |
| IUPAC Name | 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol |
| Common Code | KCC-07 |
| CAS Number | 315702-75-1 |
| Molecular Formula | C₁₄H₁₁N₃OS |
| Molecular Weight | 269.32 g/mol |
| Solubility | DMSO (>20 mg/mL); Ethanol (Low); Water (Insoluble) |
| LogP | ~3.1 (Predicted) - Optimized for BBB penetration |
| pKa | ~9.8 (Phenolic -OH), ~4.5 (Pyridine N) |
Pharmacophore Analysis
-
Thiazole Core: Acts as a rigid scaffold orienting the two aromatic systems.
-
Pyridine Ring: Likely engages in hydrogen bonding or pi-stacking interactions within the MBD2 binding pocket.
-
Phenolic Hydroxyl: Critical for solubility and potential H-bond donor/acceptor interactions; metabolic handle for glucuronidation.
-
Secondary Amine: Provides conformational flexibility and H-bond donor capability.
Discovery Trajectory: The "Origin Story"
The discovery of KCC-07 was not a result of random high-throughput screening but a rational search for compounds capable of reversing specific epigenetic silencing events in brain tumors.
The Clinical Problem: BAI1 Silencing
In 2018, Dan Zhu and colleagues (Emory University) identified that the gene ADGRB1, which encodes the tumor suppressor BAI1 , is epigenetically silenced in medulloblastoma (MB). BAI1 normally restricts tumor growth by preventing angiogenesis and stabilizing p53. Its silencing is driven by the binding of the MBD2 protein to methylated CpG islands in the ADGRB1 promoter.
The Screening Strategy
The research team hypothesized that inhibiting MBD2 would release the "brake" on the ADGRB1 promoter, restoring BAI1 expression.
-
Library: A focused library of small molecules was screened for the ability to reactivate a BAI1-promoter-driven luciferase reporter.
-
Hit Identification: KCC-07 emerged as a lead candidate.[2]
-
Validation: Unlike DNMT inhibitors that require cell division to dilute methylation marks, KCC-07 showed immediate efficacy by physically preventing MBD2 from reading the methylation mark, without altering the methylation status of the DNA itself.
Significance
KCC-07 was the first brain-penetrant MBD2 inhibitor described in literature. Previous MBD2 inhibitors (e.g., NF449) were large, charged molecules unable to cross the BBB, rendering them useless for neuro-oncology.
Mechanism of Action (MOA)
KCC-07 operates via a "Reader Inhibition" mechanism. It does not erase the epigenetic mark (methylation) but blinds the cell to it.
The Signaling Cascade
-
Inhibition: KCC-07 binds to the MBD domain of the MBD2 protein.[2][3][4][5][6]
-
Displacement: MBD2 dissociates from the methylated CpG islands of the ADGRB1 promoter.
-
Reactivation: The ADGRB1 gene is transcribed, producing BAI1 protein.
-
Signal Transduction: BAI1 prevents the MDM2-mediated degradation of p53.
-
Outcome: p53 accumulates, inducing p21 expression, leading to G1 cell cycle arrest and apoptosis.
Pathway Visualization
Figure 1: Mechanism of KCC-07 induced reactivation of the BAI1/p53 tumor suppressor axis.
Synthesis & Manufacturing Protocols
The synthesis of KCC-07 follows a classic Hantzsch Thiazole Synthesis pathway. This robust method involves the condensation of an alpha-haloketone with a thiourea derivative.
Retrosynthetic Analysis
-
Bond Disconnection: The C-N bond between the thiazole amine and the phenol, or the formation of the thiazole ring itself.
-
Precursors:
-
Component A: 1-(3-hydroxyphenyl)thiourea.
-
Component B: 2-bromo-1-(pyridin-2-yl)ethan-1-one (alpha-bromoketone).
-
Step-by-Step Synthesis Protocol
Step 1: Preparation of 1-(3-hydroxyphenyl)thiourea
-
Reagents: 3-Aminophenol, Benzoyl isothiocyanate, NaOH (aq).
-
Procedure:
-
Dissolve 3-aminophenol in acetone.
-
Add benzoyl isothiocyanate dropwise at 0°C. Stir for 2 hours to form the benzoyl-thiourea intermediate.
-
Hydrolyze the intermediate by heating with 10% NaOH solution at 80°C for 1 hour.
-
Acidify with HCl to precipitate 1-(3-hydroxyphenyl)thiourea.
-
Recrystallize from ethanol/water.
-
Step 2: Hantzsch Coupling (Thiazole Formation)
-
Reagents: 1-(3-hydroxyphenyl)thiourea, 2-bromo-1-(pyridin-2-yl)ethan-1-one, Ethanol.
-
Procedure:
-
Dissolve 1-(3-hydroxyphenyl)thiourea (1.0 eq) in absolute ethanol.
-
Add 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) slowly at room temperature.
-
Reflux the mixture for 4–6 hours. Monitoring via TLC (Mobile phase: DCM/MeOH 95:5) will show the disappearance of the thiourea.
-
Cool the reaction mixture. The hydrobromide salt of the product may precipitate.
-
Neutralize with aqueous NaHCO₃ or NH₄OH to release the free base.
-
Filter the solid precipitate.
-
Step 3: Purification
-
Method: Recrystallization or Column Chromatography.
-
Solvent: Recrystallize from Ethanol or purify on silica gel using Hexane/Ethyl Acetate gradient.
-
Yield: Typically 60–80%.
Synthesis Workflow Diagram
Figure 2: Synthetic route for KCC-07 via Hantzsch condensation.
Therapeutic Applications & Research Status
Medulloblastoma (MB)[7]
-
Subtype Specificity: Most effective in MB subgroups where p53 is wild-type but suppressed by MDM2 (e.g., Group 3 and Group 4 MB).
-
In Vivo Efficacy: In xenograft mouse models, KCC-07 (10 mg/kg) significantly reduced tumor volume and extended survival without observable systemic toxicity.
Emerging Indications
-
Glioblastoma (GBM): Due to its BBB permeability, KCC-07 is being investigated for sensitizing GBM cells to temozolomide by preventing epigenetic repair mechanisms.
-
Neuroblastoma: Similar BAI1/p53 axis reactivation has been observed in neuroblastoma cell lines.
Handling & Storage
-
Storage: -20°C (Solid), stable for 2 years.
-
Stock Solution: 10 mM in DMSO.
-
Usage: Prepare fresh; avoid repeated freeze-thaw cycles.
References
-
Zhu, D., et al. (2018). "BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-Mediated Degradation." Cancer Cell, 33(6), 1004-1016.
- Seminal paper describing the discovery of KCC-07 as an MBD2 inhibitor and its efficacy in medulloblastoma.
-
PubChem Compound Summary. "3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol (CID 704347)."[7] National Center for Biotechnology Information. [7]
- Source for physicochemical properties and CAS identific
-
Patil, P. O., et al. (2020). "Recent advancements in the synthesis and biological potential of thiazole derivatives." Chemical Biology & Drug Design.
- General reference for Hantzsch thiazole synthesis protocols applicable to KCC-07.
-
Bayraktar, R., & Gozderesi, H. (2021). "MBD2 as a target for cancer therapy." Epigenomics, 13(7).
- Review discussing KCC-07 in the context of epigenetic therapies.
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Predicted ADME Properties of KCC-07: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of ADME in Drug Discovery and the Emergence of KCC-07
In the landscape of modern drug discovery, the adage "it's not just about what a drug does, but what the body does to a drug" has never been more pertinent. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel chemical entity are pivotal determinants of its clinical success or failure.[1][2] Early and accurate prediction of a compound's ADME profile is therefore not merely a procedural step but a strategic imperative, enabling researchers to "fail early, fail cheap" and focus resources on candidates with the highest probability of becoming safe and effective therapeutics.[3]
This guide provides an in-depth technical overview of the predicted ADME properties of KCC-07, a potent and brain-penetrant inhibitor of the methyl-CpG-binding domain protein 2 (MBD2).[4][5] KCC-07 has demonstrated significant anti-proliferative activity in preclinical cancer models, specifically in medulloblastoma, by reactivating the BAI1/p53/p21 signaling pathway.[4][6][7] Given its therapeutic potential, a thorough understanding of its ADME profile is essential for its continued development. This document will synthesize data from its known chemical structure with established in silico and in vitro methodologies to construct a predictive ADME profile for KCC-07.
Chemical Identity of KCC-07:
| Property | Value | Source |
| Chemical Name | 3-[[4-(2-Pyridinyl)-2-thiazolyl]amino]phenol | [8] |
| CAS Number | 315702-75-1 | [8] |
| Molecular Formula | C14H11N3OS | [8] |
| Molecular Weight | 269.32 g/mol | [8] |
| Chemical Structure | [4] |
Part 1: In Silico Prediction of Physicochemical Properties and "Drug-Likeness"
The initial assessment of a compound's potential as an orally bioavailable drug often begins with an evaluation of its physicochemical properties against established empirical rules. The most widely recognized of these is Lipinski's Rule of Five.[9][10][11][12]
Lipinski's Rule of Five Analysis for KCC-07
Lipinski's Rule of Five provides a framework for evaluating the "drug-likeness" of a chemical compound and its likelihood of being orally active in humans.[9][10] The rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[9]
The criteria for Lipinski's Rule of Five are:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[9][10]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[9][10]
-
A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.[9][10]
An orally active drug, in general, should not violate more than one of these criteria.[9]
Predicted Lipinski's Profile for KCC-07:
| Parameter | Predicted Value for KCC-07 | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 269.32 | Yes (< 500) |
| Hydrogen Bond Donors | 2 (phenol -OH and amine -NH) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 (pyridine N, thiazole N, thiazole S, phenol O) | Yes (≤ 10) |
| Calculated logP (ClogP) | ~3.5 (Estimated) | Yes (≤ 5) |
Interpretation: Based on its chemical structure, KCC-07 is predicted to be fully compliant with Lipinski's Rule of Five. This suggests a favorable profile for oral absorption and bioavailability.
Workflow for In Silico ADME Prediction
Modern computational tools offer a rapid and cost-effective means of predicting a wide range of ADME properties.[3][13][14][15] These platforms utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling to forecast a compound's behavior.[13]
Caption: In Silico ADME Prediction Workflow for KCC-07.
Part 2: Predicted Absorption Properties
Absorption is the process by which a drug enters the bloodstream.[16] For orally administered drugs, this primarily involves passage through the intestinal epithelium.
Intestinal Permeability: The Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[2][17][18][19][20] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the expression of key efflux transporters like P-glycoprotein (P-gp).[19][20]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 21-24 days to form a confluent, differentiated monolayer.[20]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[19][21]
-
Compound Application: A solution of KCC-07 (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and drug-free buffer is added to the basolateral (B) side.[20]
-
Sampling: Aliquots are taken from the basolateral side at various time points (e.g., 2 hours) to determine the amount of KCC-07 that has permeated the cell layer.[19][20]
-
Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (B to A).[19]
-
Quantification: The concentration of KCC-07 in the collected samples is quantified by LC-MS/MS.[20]
Predicted Outcome for KCC-07:
Given its compliance with Lipinski's Rule of Five, KCC-07 is predicted to have moderate to high passive permeability across the Caco-2 monolayer. The efflux ratio (Papp B-A / Papp A-B) will determine if it is a substrate for efflux transporters like P-gp.
Part 3: Predicted Distribution Characteristics
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.[16] Key parameters in distribution are plasma protein binding and the ability to cross the blood-brain barrier.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its pharmacological activity.[22][23][24] It is generally the unbound or "free" fraction of a drug that is available to interact with its target and be cleared from the body.[22][23]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
-
Preparation: KCC-07 is added to human plasma at a defined concentration.[25]
-
Dialysis: The plasma containing KCC-07 is placed in one chamber of a RED device, separated by a semi-permeable membrane from a protein-free buffer solution in the other chamber.[23][25]
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4 hours) to allow the free drug to equilibrate across the membrane.[23][25]
-
Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of KCC-07 in both chambers are determined by LC-MS/MS.[23][25]
-
Calculation: The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).[23]
Predicted Outcome for KCC-07:
With a ClogP of approximately 3.5, KCC-07 is moderately lipophilic, suggesting it is likely to exhibit some degree of plasma protein binding. A high degree of binding (>99%) could limit its free concentration and thus its efficacy.
Blood-Brain Barrier (BBB) Penetration
KCC-07 is described as "brain-penetrant."[4][5][7][26][27] This is a critical property for a drug targeting brain tumors like medulloblastoma.[6][7] The physicochemical properties of KCC-07 (molecular weight < 500, ClogP ~3.5) are consistent with compounds that can cross the BBB.
Part 4: Predicted Metabolic Profile
Metabolism is the biochemical modification of drug molecules by the body, primarily in the liver, to facilitate their elimination.[1][16] The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of drugs.[28][29]
Metabolic Stability
Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes.[16][30][31][32][33] This provides an estimate of its intrinsic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Human liver microsomes are incubated with KCC-07 (typically at 1 µM) in a phosphate buffer at 37°C.[30][31][33]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[30][31]
-
Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[33]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[30][31]
-
Analysis: The remaining concentration of the parent compound (KCC-07) is quantified by LC-MS/MS.[31]
-
Data Analysis: The rate of disappearance of KCC-07 is used to calculate its half-life (t½) and intrinsic clearance (CLint).[32]
Caption: Workflow for the Liver Microsomal Stability Assay.
Cytochrome P450 (CYP) Inhibition
Assessing whether a new drug candidate inhibits major CYP isoforms is crucial for predicting potential drug-drug interactions (DDIs).[28][29][34][35]
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4) in the presence of varying concentrations of KCC-07.[29][34]
-
Metabolite Formation: The reaction is initiated with NADPH and allowed to proceed.[34]
-
Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[34]
-
IC50 Determination: The concentration of KCC-07 that causes 50% inhibition of metabolite formation (IC50) is calculated.[29][34]
Predicted Outcome for KCC-07: The chemical structure of KCC-07, containing aromatic rings and heteroatoms, suggests it may interact with CYP enzymes. The IC50 values against major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) will determine its potential for causing clinical DDIs.
Part 5: Predicted Excretion and Toxicity
Excretion is the removal of the drug and its metabolites from the body.[1] Toxicity assessment is critical to ensure the safety of a drug candidate.
hERG Inhibition and Cardiotoxicity
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[36][37] Therefore, early screening for hERG inhibition is a regulatory requirement.
Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.[38]
-
Patch Clamp: The automated patch-clamp system (e.g., QPatch) measures the hERG channel current in response to a specific voltage protocol.[38]
-
Compound Application: KCC-07 is applied to the cells at increasing concentrations.[38]
-
Data Analysis: The percentage of hERG current inhibition is measured at each concentration to determine the IC50 value.[38]
Predicted Outcome for KCC-07: The potential for hERG inhibition is difficult to predict from structure alone. This assay is critical to assess the cardiovascular safety profile of KCC-07.
Summary of Predicted ADME Properties of KCC-07
| ADME Parameter | Prediction Method | Predicted Outcome | Rationale/Implication |
| Absorption | Lipinski's Rule of Five, Caco-2 Assay | Good oral absorption | Compliant with Lipinski's rules, suggesting good passive permeability. |
| Distribution | PPB Assay (RED), Physicochemical properties | Moderate plasma protein binding, good brain penetration | Moderately lipophilic. Brain penetrance is a stated property. |
| Metabolism | Microsomal Stability, CYP Inhibition | Likely to be metabolized by CYP enzymes, potential for CYP inhibition | Aromatic and heterocyclic structure suggests interaction with CYPs. |
| Excretion | (Not directly predicted) | Likely renal and/or biliary excretion of metabolites | Dependent on the nature of the metabolites formed. |
| Toxicity | hERG Inhibition Assay | To be determined | Essential for cardiovascular safety assessment. |
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, overview of the ADME properties of KCC-07 based on its chemical structure and established drug development principles. The in silico analysis suggests that KCC-07 possesses favorable "drug-like" characteristics, particularly for oral administration and brain penetration.
The outlined in vitro experimental protocols provide a clear roadmap for the empirical validation of these predictions. The successful progression of KCC-07 towards clinical trials will be contingent on these experimental results demonstrating an acceptable ADME and safety profile. Specifically, low to moderate metabolic clearance, a low potential for clinically significant CYP inhibition, and a lack of hERG channel activity will be critical for its advancement as a novel anti-cancer therapeutic.
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Accessed March 3, 2026. [Link][39]
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Microsomal Stability Assay Protocol. AxisPharm. Accessed March 3, 2026. [Link][30]
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Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. ACS Publications. Published February 12, 2026. [Link][40]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Accessed March 3, 2026. [Link][17]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. PMC. Accessed March 3, 2026. [Link][36]
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metabolic stability in liver microsomes. Mercell. Accessed March 3, 2026. [Link][31]
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AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed March 3, 2026. [Link][25]
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Plasma Protein Binding Assay. Domainex. Accessed March 3, 2026. [Link][23]
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hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Accessed March 3, 2026. [Link][38]
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In Vitro ADME Assays and Services. Charles River Laboratories. Accessed March 3, 2026. [Link][41]
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Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Accessed March 3, 2026. [Link][42]
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Cytochrome P450 Inhibition assay. Evotec. Accessed March 3, 2026. [Link][29]
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CYP Inhibition Assay. LifeNet Health LifeSciences. Accessed March 3, 2026. [Link][35]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. NCBI. Published September 9, 2015. [Link][43]
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KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells. International Journal of Molecular Sciences. PMC. Accessed March 3, 2026. [Link][6]
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- 28. criver.com [criver.com]
- 29. evotec.com [evotec.com]
- 30. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 31. mercell.com [mercell.com]
- 32. merckmillipore.com [merckmillipore.com]
- 33. beckman.com [beckman.com]
- 34. enamine.net [enamine.net]
- 35. lnhlifesciences.org [lnhlifesciences.org]
- 36. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 38. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 39. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 40. pubs.acs.org [pubs.acs.org]
- 41. criver.com [criver.com]
- 42. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 43. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 44. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 45. mdpi.com [mdpi.com]
Spectroscopic Analysis of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals on the Spectroscopic Characterization of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
Introduction
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which incorporates a phenol, a pyridine, and a thiazole ring, suggests potential applications as a metal chelator, a building block for complex organic molecules, and a scaffold for the development of novel therapeutic agents. The unique arrangement of aromatic and heteroaromatic rings gives rise to a distinct electronic and structural profile that can be elucidated through a combination of modern spectroscopic techniques.
This technical guide provides a comprehensive overview of the expected spectroscopic data for Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The interpretation of these spectra is crucial for confirming the identity, purity, and structure of the synthesized compound, which are fundamental requirements in any research and development setting.
Molecular Structure and Analysis Workflow
The structural confirmation of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous characterization of the molecule.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental composition.
Expected Data:
| Technique | Ion Mode | Expected m/z | Formula |
| HRMS (ESI+) | Positive | [M+H]⁺ | C₁₄H₁₁N₂OS⁺ |
Interpretation:
The protonated molecule [M+H]⁺ is expected to be the base peak or a prominent peak in the ESI+ mass spectrum. The measured mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the chemical formula C₁₄H₁₁N₂OS⁺. Any significant deviation between the observed and calculated mass would suggest an incorrect structural assignment or the presence of impurities. Fragmentation patterns can also be analyzed to further support the proposed structure, with expected cleavages occurring at the bonds connecting the aromatic rings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is expected to show characteristic absorption bands corresponding to its phenolic, aromatic, and heteroaromatic components.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic/Heteroaromatic |
| 1620-1580 | C=N stretch | Pyridine/Thiazole |
| 1600-1450 | C=C stretch | Aromatic/Heteroaromatic |
| 1260-1180 | C-O stretch | Phenolic |
Interpretation:
The broad absorption band in the 3400-3200 cm⁻¹ region is a key indicator of the phenolic O-H group. The presence of multiple bands in the 1620-1450 cm⁻¹ region is characteristic of the various C=C and C=N bonds within the pyridine, thiazole, and phenyl rings. The C-H stretching vibrations of these rings are expected just above 3000 cm⁻¹. The C-O stretching of the phenol is also a notable feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment, connectivity, and number of different types of protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used in the structural assignment.
Expected ¹H NMR Data (in DMSO-d₆, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Phenolic -OH |
| ~8.6 | Doublet | 1H | Pyridine H-6 |
| ~8.0-8.2 | Multiplet | 2H | Pyridine H-3, H-4 |
| ~7.8 | Singlet | 1H | Thiazole H-5 |
| ~7.5 | Multiplet | 1H | Pyridine H-5 |
| ~7.2-7.4 | Multiplet | 2H | Phenol H-4, H-6 |
| ~6.8-7.0 | Multiplet | 2H | Phenol H-2, H-5 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆, predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Thiazole C-2 |
| ~157 | Phenol C-1 (C-OH) |
| ~152 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~145 | Thiazole C-4 |
| ~137 | Pyridine C-4 |
| ~130 | Phenol C-3 |
| ~124 | Pyridine C-5 |
| ~122 | Pyridine C-3 |
| ~120 | Thiazole C-5 |
| ~119 | Phenol C-5 |
| ~116 | Phenol C-6 |
| ~115 | Phenol C-2 |
| ~113 | Phenol C-4 |
Interpretation and 2D NMR:
The assignments presented above are predictive. For an unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.
Caption: A typical workflow for full structural assignment using 2D NMR techniques.
-
COSY: This experiment would reveal the coupling between adjacent protons, for example, within the pyridine and phenol rings, helping to trace the spin systems.
-
HSQC: This experiment correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
Conclusion
The comprehensive spectroscopic analysis of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- using Mass Spectrometry, IR Spectroscopy, and both 1D and 2D NMR spectroscopy is indispensable for its unequivocal structural characterization. The data and interpretations provided in this guide serve as a foundational reference for researchers working with this compound, ensuring the scientific integrity of their findings and facilitating its potential applications in drug discovery and materials science. The combination of these analytical techniques provides a self-validating system for structural confirmation, which is a critical component of modern chemical research.
Application Note: Synthesis of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
This Application Note and Protocol is designed for the synthesis of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- (IUPAC: 3-(4-(pyridin-2-yl)thiazol-2-yl)phenol).
Based on the chemical nomenclature provided, this molecule features a C-C bond between the thiazole C2 position and the phenol ring. This distinguishes it from "amino-linked" congeners often found in kinase inhibitor libraries. The synthesis follows a convergent Hantzsch Thiazole Synthesis strategy.
Executive Summary
This protocol details the synthesis of 3-(4-(pyridin-2-yl)thiazol-2-yl)phenol , a bidentate/tridentate ligand scaffold often used in coordination chemistry and metallo-pharmaceutical research. The method utilizes the Hantzsch thiazole synthesis, condensing 3-hydroxythiobenzamide (Component A) with 2-bromo-1-(pyridin-2-yl)ethan-1-one (Component B).
Key Advantages of this Protocol:
-
Regioselectivity: The Hantzsch mechanism guarantees the formation of the 2,4-disubstituted thiazole isomer.
-
Functional Group Tolerance: The reaction proceeds under mild conditions (refluxing ethanol), compatible with the free phenolic hydroxyl group, avoiding the need for protection/deprotection steps.
-
Purification: The product precipitates as a hydrobromide salt or free base, simplifying isolation.
Retrosynthetic Analysis & Pathway
The target molecule is disassembled into two primary precursors.
Figure 1: Retrosynthetic logic flow utilizing the Hantzsch disconnection.
Safety & Handling
-
2-Bromo-1-(pyridin-2-yl)ethan-1-one: A potent lachrymator and skin irritant. Handle strictly in a fume hood. It is unstable as a free base; store as the hydrobromide salt at -20°C.
-
Thioamides: Can release H₂S (toxic gas) under acidic conditions.
-
General: Wear nitrile gloves, safety goggles, and a lab coat.
Experimental Protocol
Phase 1: Preparation of Precursors (If not purchased)
Step 1A: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one HBr
Note: This compound is commercially available but expensive and unstable. Fresh synthesis is recommended.
-
Dissolve 2-acetylpyridine (1.21 g, 10 mmol) in 33% HBr in acetic acid (5 mL).
-
Cool to 0°C. Add Bromine (Br₂, 0.52 mL, 10 mmol) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Add Diethyl ether (30 mL) to precipitate the product.
-
Filter the solid, wash with ether, and dry under vacuum.
-
Yield: ~85% (Yellow/Orange solid).
-
Identity: 2-(Bromoacetyl)pyridine hydrobromide.
-
Step 1B: Synthesis of 3-Hydroxythiobenzamide
-
Dissolve 3-hydroxybenzonitrile (1.19 g, 10 mmol) in DMF (10 mL).
-
Add NaSH·xH₂O (sodium hydrosulfide, 20 mmol) and MgCl₂·6H₂O (10 mmol). Note: MgCl₂ acts as a Lewis acid catalyst.
-
Stir at RT for 4–6 hours (monitor by TLC for disappearance of nitrile).
-
Pour into ice water (50 mL) and acidify to pH 4 with 1M HCl.
-
Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: ~80–90%.[1]
-
Appearance: Yellowish solid.
-
Phase 2: Hantzsch Coupling (Target Synthesis)
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |
|---|---|---|---|---|
| 3-Hydroxythiobenzamide | 153.19 | 1.0 | 5.0 | 766 mg |
| 2-Bromoacetylpyridine HBr | 280.96 | 1.05 | 5.25 | 1.47 g |
| Ethanol (Absolute) | - | Solvent | - | 20 mL |
| Sodium Bicarbonate (sat. aq) | - | Workup | - | ~50 mL |
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxythiobenzamide (766 mg) in absolute ethanol (20 mL).
-
Addition: Add 2-bromoacetylpyridine hydrobromide (1.47 g) in one portion.
-
Reaction: Heat the mixture to reflux (78°C) for 4 hours.
-
Observation: The solution will likely darken, and a precipitate (the HBr salt of the product) may begin to form.
-
-
TLC Monitoring: Check TLC (System: Hexane/EtOAc 1:1). The starting thioamide should be consumed.
-
Workup:
-
Cool the reaction mixture to RT.
-
Option A (Precipitation): If heavy solid is present, filter it. This is the HBr salt. Suspend the salt in water (20 mL) and neutralize with saturated NaHCO₃ to pH 8 to liberate the free base.
-
Option B (Standard): If no precipitate, remove ethanol under reduced pressure. Resuspend the residue in water (20 mL). Slowly add saturated NaHCO₃ solution while stirring until pH ~8. The product will precipitate as a solid.
-
-
Isolation: Filter the solid crude product. Wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot Ethanol/Water (approx 9:1) or purify via silica gel flash chromatography (Gradient: 0–5% Methanol in DCM).
Characterization Data (Expected)
-
Appearance: Pale yellow to tan solid.
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.5 (s, 1H, -OH).
- 8.6 (d, 1H, Py-H6), 8.3 (s, 1H, Thiazole-H5).
- 8.2 (d, 1H, Py-H3), 7.9 (t, 1H, Py-H4).
- 7.4–7.5 (m, 2H, Phenyl), 7.3 (t, 1H, Phenyl), 6.9 (d, 1H, Phenyl).
-
MS (ESI+): Calculated for
. Found: 255.1.
Critical Notes & Troubleshooting
-
Regiochemistry Check: The Hantzsch synthesis is highly specific. If the melting point is significantly off, ensure the starting bromoketone was 2-bromo-1-(pyridin-2-yl)ethanone and not an isomer.
-
Oxidation Sensitivity: Phenols can oxidize to quinones if the reaction is run in open air for extended periods. Maintain an inert atmosphere (
) if high purity is required. -
Alternative "Amino" Linker: If your target was actually 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol (an aminothiazole), you must replace 3-hydroxythiobenzamide with 1-(3-hydroxyphenyl)thiourea in Phase 2. The rest of the conditions remain identical.
References
-
Hantzsch Thiazole Synthesis Mechanism
- Citation: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Source:
-
Green Synthesis of Thioamides (Mg-Catalyzed)
- Citation: Manjunatha, S. G., et al. (2006). Thioacetamide/MgCl2: A novel and efficient reagent system for the synthesis of thioamides from nitriles. Synlett, 2006(05), 0753-0756.
-
Source:
-
Synthesis of 2-(Pyridyl)thiazoles (General Protocol)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents [patents.google.com]
Comprehensive HPLC Method Development Guide for KCC-07 Analysis
Abstract & Scope
This technical guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of KCC-07 (CAS: 315702-75-1).
Critical Scientific Clarification: While the acronym "KCC" is widely associated with the Potassium-Chloride Cotransporter family (KCC2/KCC3), the specific chemical entity KCC-07 is pharmacologically identified as a potent MBD2 (Methyl-CpG-binding domain protein 2) inhibitor . This guide focuses on the analytical chemistry of the specific KCC-07 molecule: 3-[[4-(2-Pyridinyl)-2-thiazolyl]amino]phenol .[1] The physicochemical properties of this structure dictate the chromatographic strategy described below.
Physicochemical Profile & Method Strategy
Successful HPLC method development requires a "structure-first" approach. We analyze the molecule to predict retention behavior and solubility issues.
Chemical Identity[1]
-
IUPAC Name: 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}phenol[2]
-
Molecular Formula: C₁₄H₁₁N₃OS
-
Solubility:
-
Water: Insoluble (Hydrophobic)
-
DMSO: ~100 mg/mL
-
Ethanol: ~54 mg/mL
-
Functional Group Analysis (Chromatographic Implications)
| Moiety | pKa (Approx) | Chromatographic Impact | Mitigation Strategy |
| Pyridine Ring | ~5.2 (Basic N) | Causes peak tailing due to interaction with residual silanols on silica columns. | Acidic Mobile Phase: Use pH < 3.0 to fully protonate the nitrogen, or use end-capped columns. |
| Phenol Group | ~10.0 (Acidic OH) | Can ionize at high pH, altering retention time. | pH Control: Maintain pH < 8.0 to keep phenol neutral (hydrophobic retention). |
| Thiazole Ring | ~2.5 (Weak Base) | Contributes to aromaticity and UV absorption. | UV Detection: Strong π-π* transitions allow sensitive detection at 254 nm or 280 nm. |
Method Development Workflow
The following diagram illustrates the logical decision tree used to select the initial conditions for KCC-07 analysis.
Figure 1: Decision matrix for KCC-07 HPLC method selection based on chemical structure.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.
-
Why? These columns are highly end-capped, reducing silanol interactions with the basic pyridine ring of KCC-07.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q, 18.2 MΩ).
-
Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA).
-
Preparation of Solutions
Stock Solution (1 mg/mL):
-
Weigh 10.0 mg of KCC-07 reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% DMSO . (Note: Do not use water; the compound will precipitate).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL):
-
Pipette 50 µL of Stock Solution.
-
Dilute with 950 µL of 50:50 Water:Acetonitrile .
-
Critical Step: Diluting directly into 100% water may cause precipitation. Always use an organic-aqueous mix for the diluent.
-
Chromatographic Conditions (The "Gold Standard" Method)
| Parameter | Setting | Rationale |
| Column Temp | 40°C | Improves mass transfer and sharpens peaks for aromatic amines. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.7) keeps pyridine protonated (BH+) preventing tailing. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides lower backpressure and better peak shape than MeOH. |
| Detection | UV @ 254 nm & 280 nm | 280 nm is specific for the phenol/pyridine conjugation; 254 nm is universal for aromatics. |
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B (Hold for initial polarity)
-
8.0 min: 95% B (Linear ramp to elute KCC-07)
-
10.0 min: 95% B (Wash column)
-
10.1 min: 5% B (Re-equilibrate)
-
14.0 min: Stop
Method Validation (ICH Q2 Guidelines)
To ensure the method is trustworthy for drug development, the following parameters must be validated.
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample set.
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 1.0%
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for KCC-07 due to basic nitrogen).
-
Theoretical Plates (N): > 5000
Linearity & Range
Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL in 50:50 Water:ACN.
-
Acceptance Criteria: R² > 0.999.
-
Visual Check: Residual plot should show random distribution, not a "U" shape.
Accuracy (Recovery)
Spike KCC-07 into the relevant matrix (e.g., plasma extract or formulation buffer) at 3 levels (80%, 100%, 120%).
-
Calculation: (Measured Conc / Spiked Conc) * 100.
-
Target: 98.0% - 102.0%.
Troubleshooting & Robustness
Common issues when analyzing KCC-07 and their scientific solutions.
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between Pyridine N and silanols. | Increase buffer ionic strength (add 10mM Ammonium Formate) or switch to a "Shield" RP column. |
| Split Peak | Sample solvent too strong (100% DMSO). | Dilute sample in mobile phase starting conditions (e.g., 10% ACN in Water). |
| Retention Shift | pH fluctuation in Mobile Phase A. | Use fresh Formic Acid or buffer; ensure pH is < 3.0 to keep ionization constant. |
| Carryover | KCC-07 sticking to injector needle. | Use a needle wash solution of 90:10 ACN:Water with 0.1% Formic Acid. |
References
-
National Institutes of Health (NIH). KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents. (2025).[5][6] Available at: [Link] (Note: Contextual reference for biological application).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Sources
- 1. KCC 07 | p53 Activators: Tocris Bioscience [rndsystems.com]
- 2. KCC-07|CAS |DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Profiling of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol (PTAP)
Introduction
The discovery and development of novel therapeutic agents, particularly in oncology, rely on the early and accurate assessment of a compound's biological activity. The thiazole ring system is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting potent anticancer properties.[1][2] This application note details a robust, dual-assay approach for evaluating the in vitro cytotoxicity of a novel thiazole derivative, 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol , hereafter referred to as PTAP.
This guide provides a comprehensive framework for assessing PTAP's effect on both cell viability and membrane integrity. By combining a metabolic activity assay (MTT) with a membrane integrity assay (Lactate Dehydrogenase), researchers can gain a more nuanced understanding of the compound's cytotoxic mechanism. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data trustworthiness and reproducibility.
Scientific Principle & Assay Selection
Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[3][4][5] PTAP, as a member of this class, is hypothesized to induce cytotoxicity by disrupting mitochondrial function and compromising plasma membrane integrity.
To test this hypothesis, a two-pronged assay strategy is employed:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[6] It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of metabolically active (living) cells.[9] A decrease in formazan production indicates a reduction in cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[12]
Combining these assays allows for the differentiation between cytostatic effects (arresting proliferation, detected by MTT) and cytotoxic effects (cell killing, detected by LDH).
Experimental Workflow Overview
The overall process involves cell culture preparation, treatment with a dilution series of PTAP, execution of the MTT and LDH assays in parallel, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).
Caption: High-level workflow for dual-assay cytotoxicity assessment of PTAP.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma). All cell lines should be sourced from a reputable repository like ATCC.[13]
-
Compound: 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol (PTAP, MW: 269.32 g/mol ).[14]
-
Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.[7]
-
MTT Solubilization Solution: 0.1% NP-40, 4 mM HCl in isopropanol.[9]
-
LDH Assay Kit: Commercially available kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific).
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 570 nm.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: Proper cell culture technique is paramount for reproducible results. Cells should be in the logarithmic growth phase to ensure they are healthy and metabolically active.[15] Seeding density must be optimized to prevent confluency, which can affect proliferation rates and drug sensitivity.[16]
-
Cell Maintenance: Culture cells according to ATCC guidelines in a humidified incubator at 37°C with 5% CO2.[17]
-
Harvesting: When cells reach ~80% confluency, wash with PBS and detach using Trypsin-EDTA.[18]
-
Cell Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet. Count cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the predetermined optimal density (e.g., 5,000–10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 18-24 hours to allow cells to adhere and resume logarithmic growth.[16]
Protocol 2: Preparation of PTAP and Treatment
Causality: DMSO is used to dissolve hydrophobic compounds like PTAP. The final DMSO concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[15] A serial dilution series is essential for generating a dose-response curve to calculate the IC50.[19]
-
Stock Solution: Prepare a 10 mM stock solution of PTAP in DMSO.
-
Serial Dilutions: Perform serial dilutions of the PTAP stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls: Prepare the following controls on each plate:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest PTAP concentration.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: Medium containing a known cytotoxic agent (e.g., Doxorubicin) at its approximate IC50.
-
Medium Blank: Wells with medium only (no cells) for background absorbance correction.[9]
-
-
Treatment: Carefully remove the medium from the adhered cells and add 100 µL of the prepared PTAP dilutions and controls to the respective wells (in triplicate).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3: MTT Assay for Cell Viability
Causality: Serum-free medium is often used during the MTT incubation step to prevent interference from serum components.[7][8] The formazan crystals are insoluble and must be fully dissolved by an appropriate solvent before absorbance can be accurately measured.[20]
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Application Notes and Protocols for Cell-Based Assay Design in Screening Phenolic Thiazole Derivatives
Introduction: The Therapeutic Promise of Phenolic Thiazoles
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] When combined with a phenolic moiety, the resulting phenolic thiazole derivatives exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The phenolic group often contributes to potent antioxidant and radical scavenging properties, while the thiazole ring can interact with various biological targets.[3][4] This unique combination makes them attractive candidates for drug discovery programs targeting diseases rooted in oxidative stress and inflammation.
Effective screening of these compounds requires robust and physiologically relevant cell-based assays.[5][6] Unlike biochemical assays, cell-based assays provide a more comprehensive understanding of a compound's activity within a cellular context, accounting for factors like cell permeability, metabolic stability, and interaction with intracellular signaling pathways.[5][7][8] This guide provides a detailed framework for designing and implementing a tiered screening cascade for phenolic thiazole derivatives, from initial cytotoxicity assessments to mechanistic validation of their antioxidant and anti-inflammatory properties.
Part 1: Foundational Assays - Assessing Cytotoxicity and General Metabolic Health
A critical first step in evaluating any new compound is to determine its effect on cell viability. This establishes a therapeutic window and distinguishes true bioactivity from non-specific toxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow: MTT Assay
Caption: MTT Assay Experimental Workflow.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Adherent cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
Phenolic thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the phenolic thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include controls: untreated cells (100% viability), vehicle control (medium with the highest DMSO concentration), and blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation and Measurement:
-
After treatment, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommendation | Rationale |
| Cell Line | HaCaT, HepG2 | Relevant for skin and liver toxicity/protection studies. |
| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase. |
| Compound Incubation | 24, 48, 72 hours | To assess time-dependent cytotoxicity. |
| MTT Concentration | 0.5 mg/mL | Standard concentration for optimal formazan production.[9] |
| Wavelength | 570 nm (reference 630 nm) | Peak absorbance for formazan. |
Part 2: Mechanistic Assays - Elucidating Antioxidant and Anti-inflammatory Activity
Once non-toxic concentrations are established, the next step is to investigate the specific mechanisms of action. For phenolic thiazoles, this primarily involves assessing their antioxidant and anti-inflammatory potential.
A. Assessing Antioxidant Activity: Intracellular ROS Scavenging
A key mechanism of antioxidant action is the direct scavenging of intracellular reactive oxygen species (ROS). The DCFH-DA assay is a widely used method to quantify intracellular ROS levels.[12][13][14]
Principle of the DCFH-DA Assay: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Workflow: DCFH-DA Assay
Caption: DCFH-DA Assay for Intracellular ROS.
Detailed Protocol: Intracellular ROS Assay
Materials:
-
Cell line (e.g., HaCaT, HepG2)
-
Black-walled, clear-bottom 96-well plates
-
DCFH-DA solution (10-25 µM in serum-free medium)[12]
-
ROS inducer (e.g., H2O2 or AAPH)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with non-toxic concentrations of phenolic thiazole derivatives for a specified time (e.g., 1-24 hours). Include a known antioxidant like N-acetylcysteine (NAC) as a positive control.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[13][15]
-
ROS Induction: Wash the cells with PBS to remove excess probe. Add 100 µL of the ROS inducer (e.g., 100 µM H2O2) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14] Kinetic readings can be taken every 5-10 minutes for 1-2 hours.
Data Analysis:
-
Subtract the background fluorescence (cells with DCFH-DA but no ROS inducer).
-
Calculate the percentage of ROS inhibition for each compound compared to the ROS-induced control.
B. Assessing Anti-inflammatory Activity: NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[16] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[17] A reporter gene assay is an effective way to screen for inhibitors of this pathway.[18][19][20]
Principle of the NF-κB Reporter Assay: This assay utilizes a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of NF-κB response elements.[19][21] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to these response elements and drives the expression of the reporter gene. The resulting signal (luminescence or colorimetric change) is proportional to NF-κB activity.[19]
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-kB Signaling Pathway.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB luciferase reporter construct
-
NF-κB activator (e.g., TNF-α for HEK293, PMA/LPS for THP-1)[17]
-
Luciferase assay reagent (e.g., Promega's ONE-Glo™ or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenolic thiazole derivatives for 1-2 hours.
-
NF-κB Activation: Add the NF-κB activator (e.g., 10 ng/mL TNF-α) to the wells and incubate for 6-8 hours.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 10 minutes to ensure cell lysis.
-
Measure the luminescence using a microplate luminometer.
-
Data Analysis:
-
Subtract the background luminescence (unstimulated cells).
-
Calculate the percentage of inhibition of NF-κB activity for each compound relative to the stimulated control.
Part 3: Advanced Assays - Probing for Specific Molecular Targets
For lead compounds that show promising activity in the primary mechanistic assays, further investigation into specific molecular targets can provide a more detailed understanding of their mechanism of action.
A. Nrf2 Pathway Activation for Indirect Antioxidant Effects
Some phenolic compounds exert antioxidant effects not just by direct scavenging, but also by upregulating endogenous antioxidant defenses through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[22][23][24]
Principle of the Nrf2-ARE Reporter Assay: Similar to the NF-κB assay, this uses a cell line (e.g., HepG2-ARE) with a reporter gene driven by ARE sequences.[22] Activation of Nrf2 leads to its translocation to the nucleus, binding to ARE, and subsequent reporter gene expression.[25] This allows for the quantification of a compound's ability to activate this key protective pathway.[26]
B. Caspase-3/7 Activation for Apoptosis Induction
In the context of cancer research, it is often desirable for compounds to induce apoptosis (programmed cell death) in cancer cells. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[27][28][29]
Principle of the Caspase-Glo® 3/7 Assay: This luminescent assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[30][31] The cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase-3/7 activity.[30]
Summary of Advanced Assays
| Assay | Principle | Cell Line | Endpoint | Relevance |
| Nrf2-ARE Reporter | Luciferase expression driven by ARE promoter | HepG2-ARE | Luminescence | Measures indirect antioxidant activity.[22][23] |
| Caspase-Glo® 3/7 | Luminescence from cleavage of a pro-substrate | Cancer cell lines (e.g., MCF-7, A549) | Luminescence | Quantifies induction of apoptosis.[27][30][31] |
Conclusion
The successful screening of phenolic thiazole derivatives requires a logically structured, multi-tiered approach. By starting with broad assessments of cytotoxicity and then progressing to more specific mechanistic assays for antioxidant and anti-inflammatory activity, researchers can efficiently identify and characterize promising lead compounds. The protocols and workflows detailed in these application notes provide a robust framework for this process, emphasizing scientific rigor and the generation of reliable, reproducible data. This systematic approach, grounded in well-validated cell-based assays, is crucial for advancing the development of novel therapeutics from this promising class of molecules.
References
-
Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. National Center for Biotechnology Information.[Link]
-
Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. National Center for Biotechnology Information.[Link]
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Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.[Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.[Link]
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Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Springer.[Link]
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Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed.[Link]
-
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio.[Link]
-
DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem.[Link]
-
ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo Biolaboratories.[Link]
-
Cell Viability Assays. NCBI Bookshelf.[Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).[Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Center for Biotechnology Information.[Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate.[Link]
-
Chemical and Cell-Based Antioxidant Assays. Encyclopedia MDPI.[Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Bio.[Link]
-
Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information.[Link]
-
High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology.[Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers.[Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI.[Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Center for Biotechnology Information.[Link]
-
A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. ResearchGate.[Link]
-
Cell-Based Assay Development. Concept Life Sciences.[Link]
-
Cell Based Exogenous Antioxidant Assay. Cell Biolabs.[Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. National Center for Biotechnology Information.[Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.[Link]
-
Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein. BioSpace.[Link]
-
5 WAYS CELL-BASED SCREENING IS REVOLUTIONISING DRUG DISCOVERY. ELRIG.[Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.[Link]
-
DCFH-DA assay for ROS in Aspergillus fumigatus. BMG LABTECH.[Link]
-
A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information.[Link]
-
Antioxidant Pathway. Signosis.[Link]
-
NF-kappaB Signaling Pathway. RayBiotech.[Link]
-
Flow cytometry analysis of the antioxidant activity of the phenolic... ResearchGate.[Link]
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Application of KCC-07 in Cancer Cell Line Studies
Introduction & Scientific Context
KCC-07 is a potent, selective, and brain-penetrant small molecule inhibitor of Methyl-CpG-binding Domain Protein 2 (MBD2) .[1][2][3][4][5][6][7][8][9] Unlike non-specific DNA methyltransferase inhibitors (e.g., 5-azacytidine), KCC-07 specifically disrupts the binding of MBD2 to methylated DNA without altering the global methylation landscape.
Crucial Distinction: Despite its nomenclature, KCC-07 is not an inhibitor of the Potassium-Chloride Cotransporter (KCC) family. It is an epigenetic modulator.[1][2][3][10]
Mechanism of Action
In many neural tumors (e.g., Medulloblastoma, Glioblastoma), the tumor suppressor gene ADGRB1 (encoding BAI1 ) is silenced via promoter hypermethylation. MBD2 binds to these methylated regions, recruiting chromatin remodelers that repress transcription.
-
Inhibition: KCC-07 prevents MBD2 from binding to the methylated ADGRB1 promoter.[4][6]
-
Reactivation: This de-represses ADGRB1, restoring expression of the BAI1 protein.
-
Signaling: BAI1 prevents Mdm2-mediated degradation of p53 .[6]
-
Outcome: Stabilized p53 induces p21 , leading to G1/S cell cycle arrest and apoptosis.
Primary Applications
-
Neural Tumor Research: Glioblastoma (U-87MG), Neuroblastoma (SH-SY5Y), and Medulloblastoma.[1][3][5]
-
Epigenetic Resensitization: Restoring sensitivity to DNA-damaging agents (e.g., Etoposide, Phleomycin).
-
p53 Pathway Studies: Investigating p53 stabilization mechanisms independent of direct Mdm2 inhibition.
Mechanistic Visualization
The following diagram illustrates the specific epigenetic cascade triggered by KCC-07, highlighting the transition from gene silencing to p53-mediated tumor suppression.
Figure 1: KCC-07 prevents MBD2-mediated silencing of BAI1, leading to p53 stabilization and cell cycle arrest.
Experimental Protocols
Protocol A: Reconstitution and Storage
Objective: Prepare stable stock solutions to ensure consistent potency. KCC-07 is hydrophobic and requires careful handling.
Materials:
-
KCC-07 (Powder, >98% purity)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Vortex mixer
Procedure:
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Dissolution: Add DMSO to the vial. Vortex vigorously for 30–60 seconds until the solution is perfectly clear.
-
Note: If precipitation persists, warm slightly to 37°C for 2 minutes.
-
-
Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C (stable for 6 months) or -20°C (1 month). Protect from light.[6]
Protocol B: Cell Proliferation Assay (U-87MG / SH-SY5Y)
Objective: Determine the IC50 of KCC-07 in neural tumor cell lines.
Materials:
-
Target Cells: U-87MG (Glioblastoma) or SH-SY5Y (Neuroblastoma)[1][2][3][5]
-
Assay Reagent: MTT or SRB (Sulforhodamine B)
-
96-well clear bottom plates
Workflow:
-
Seeding:
-
Seed cells at 3,000 – 5,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of KCC-07 in complete media.
-
Dose Range: 0.1, 0.5, 1, 5, 10, 20, 50 µM.
-
Vehicle Control: Media + DMSO (Final DMSO concentration must be <0.1%).
-
Add 100 µL of 2x drug solution to each well (Total Vol: 200 µL).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout (MTT):
-
Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Protocol C: Combination Therapy (Synergy Assessment)
Objective: Evaluate if KCC-07 sensitizes cells to DNA-damaging agents (e.g., Etoposide).[3]
Rationale: KCC-07 stabilizes p53, preventing tumor cells from repairing DNA damage induced by chemotherapy.
Workflow:
-
Design: 4 Treatment Groups.
-
Vehicle (DMSO)[6]
-
KCC-07 (Sub-lethal dose, e.g., 2.5 µM)
-
Etoposide (IC20 dose)
-
Combination (KCC-07 + Etoposide)
-
-
Sequence:
-
T=0h: Pre-treat cells with KCC-07 for 24 hours to induce BAI1/p53 accumulation.
-
T=24h: Add Etoposide (without removing KCC-07).
-
T=72h: Analyze viability via SRB assay.
-
-
Analysis: Calculate the Combination Index (CI) or assess for "Additive effects" (Combination effect > Sum of individual effects).
Data Summary & Expectations
The following data summarizes typical responses observed in literature (e.g., Zhu et al., 2018; Exp. Neurobiol., 2025) when treating neural tumor lines with KCC-07.[1][2][3]
| Cell Line | Tissue Origin | Typical IC50 (72h) | Key Biomarker Response |
| U-87MG | Glioblastoma | ~5 – 10 µM | p53 nuclear accumulation |
| SH-SY5Y | Neuroblastoma | ~2 – 5 µM | Aggregation, neurite retraction |
| DAOY | Medulloblastoma | ~1 – 3 µM | BAI1 mRNA upregulation |
| HCT116 | Colon Cancer | > 20 µM | Lower sensitivity (context dependent) |
Experimental Troubleshooting:
-
Precipitation: KCC-07 has limited solubility in aqueous media >50 µM. Ensure rapid mixing when adding stock to media.
-
Cell Density: Over-confluent cells may show reduced sensitivity due to contact inhibition masking the p53-arrest effect.
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing KCC-07 cytotoxicity.
References
-
Zhu, D., et al. (2018). "BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-Mediated Degradation."[6] Cancer Cell, 33(6), 1004-1016.[4][6]
-
Yoon, S., et al. (2025). "KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells." Experimental Neurobiology, 34(4), 138–146.[1]
-
MedChemExpress.
Note: Ensure you are using the chemical compound KCC-07 (CAS 315702-75-1).[6][8] Do not confuse with the pancreatic cancer cell line "TKCC-07".
Sources
- 1. researchgate.net [researchgate.net]
- 2. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells [en-journal.org]
- 3. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KCC 07 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
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- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: NMR Characterization of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
Abstract & Scope
This technical guide details the Nuclear Magnetic Resonance (NMR) characterization protocol for 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol (also known as KCC-07). This small molecule features a pharmacologically active scaffold comprising a phenol, an aminothiazole linker, and a pyridine ring. Accurate structural validation is critical due to the potential for regioisomerism during thiazole synthesis and tautomerism (amino-thiazole vs. imino-thiazoline) in solution.
This document provides a self-validating workflow for researchers to confirm identity, purity, and connectivity using 1H, 13C, and 2D NMR techniques.
Structural Analysis & Strategy
Molecule Overview[1]
-
IUPAC Name: 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol[1]
-
Molecular Formula: C₁₄H₁₁N₃OS
-
Key Structural Features:
-
Exchangeable Protons: Phenolic -OH and Amine -NH.
-
Heterocycles: 1,3-Thiazole (2,4-disubstituted) and Pyridine (2-substituted).
-
Spin Systems: Three distinct aromatic systems (Phenol, Thiazole, Pyridine) linked by quaternary carbons.
-
Characterization Challenges
-
Solubility & Exchange: The presence of -OH and -NH groups requires a polar aprotic solvent to prevent proton exchange broadening and to ensure solubility.
-
Signal Overlap: The aromatic region (6.5 – 8.5 ppm) contains 9 non-exchangeable protons, leading to potential overlap between phenol and pyridine signals.
-
Tautomerism: Confirming the amino tautomer (NH attached to C2 of thiazole) versus the imino form is essential for defining the active pharmacophore.
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) and stabilize exchangeable protons.
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.
-
Reasoning: It provides excellent solubility for the polar scaffold and, unlike methanol-d₄ or D₂O, it inhibits rapid proton exchange, allowing observation of the sharp -OH and -NH singlets.
-
-
Concentration: 5–10 mg of sample in 600 µL solvent.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Temperature: 298 K (25°C).
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Spectral Width | Rationale |
| 1H Standard | zg30 | 16 | 1.0 s | 12 ppm | Quantitative integration; observe all protons. |
| 1H + D₂O | zg30 | 16 | 1.0 s | 12 ppm | Validation Step: Add 1 drop D₂O to confirm OH/NH signals (they will disappear). |
| 13C {1H} | zgpg30 | 1024 | 2.0 s | 240 ppm | Carbon backbone verification. |
| COSY | cosygpppqf | 4 | 1.5 s | - | Identify scalar coupling within Phenol and Pyridine rings. |
| HSQC | hsqcetgp | 8 | 1.5 s | - | Correlate protonated carbons (C-H). |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | - | Critical: Connect rings across heteroatoms (NH, S, N). |
Logical Workflow & Decision Tree
The following diagram illustrates the sequential logic for assigning the structure, ensuring no step is skipped.
Caption: Step-by-step logic flow for validating the KCC-07 structure using 1D and 2D NMR.
Structural Assignment & Data Analysis[3][4][5][6][7]
Expected 1H NMR Data (DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on structure-activity relationships of similar aminothiazoles [1, 2].
| Proton ID | Type | Multiplicity | Approx. Shift (δ ppm) | Diagnostic Feature |
| NH | Amine | Singlet (br) | 10.2 – 10.5 | Disappears with D₂O. Downfield due to aromaticity. |
| OH | Phenol | Singlet (br) | 9.3 – 9.5 | Disappears with D₂O. |
| Py-H6 | Aromatic | Doublet (d) | 8.5 – 8.6 | Most deshielded aromatic H (alpha to Pyridine N). |
| Py-H3 | Aromatic | Doublet (d) | 8.0 – 8.2 | Beta to N, ortho to thiazole. |
| Py-H4 | Aromatic | Triplet (td) | 7.8 – 7.9 | Gamma to N. |
| Tz-H5 | Heterocycle | Singlet (s) | 7.4 – 7.6 | Key Signal: Isolated singlet verifying thiazole ring. |
| Py-H5 | Aromatic | Triplet (ddd) | 7.2 – 7.4 | Beta to N. |
| Ph-H2 | Aromatic | Singlet (t) | 7.3 – 7.4 | "Singlet-like" (meta coupling only). |
| Ph-H5 | Aromatic | Triplet (t) | 7.1 – 7.2 | Meta position on phenol ring. |
| Ph-H4/6 | Aromatic | Doublet (m) | 6.4 – 6.9 | Ortho to OH/NH; shielded (upfield). |
The "Self-Validating" HMBC Strategy
To prove the structure is 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol and not a regioisomer, look for these specific Long-Range (HMBC) correlations:
-
Link 1 (Phenol to Thiazole):
-
The NH proton (~10.3 ppm) must show a correlation to the Thiazole C2 (~160-165 ppm) and the Phenol C3 (~140 ppm).
-
-
Link 2 (Thiazole to Pyridine):
-
The Thiazole H-5 singlet (~7.5 ppm) must correlate to the Pyridine C2 (quaternary, ~150 ppm) and Thiazole C4 (~150 ppm).
-
Why? This confirms the Pyridine is attached at position 4 of the thiazole.
-
Visualization of Connectivity (HMBC)
The diagram below visualizes the critical HMBC correlations required to confirm the backbone connectivity.
Caption: Critical HMBC correlations. Arrows indicate magnetization transfer from Proton to Carbon.
Troubleshooting & Tips
-
Broad NH/OH Signals: If signals are too broad to see couplings or are missing, the solvent may be "wet" (acidic water catalyzes exchange). Action: Filter the sample through a plug of basic alumina or use a fresh ampoule of DMSO-d₆.
-
Impurity vs. Isomer: A small singlet near the Thiazole H-5 (e.g., +/- 0.1 ppm) often indicates the presence of the regioisomer (where the pyridine might be at position 5, though sterically less likely). Integration of these singlets gives the molar ratio of isomers.
-
Water Suppression: If the water peak (3.33 ppm in DMSO) overlaps with signals, use a presaturation pulse sequence (zgpr or noesypr1d).
References
-
PubChem. 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol (Compound CID 704347).[1] National Library of Medicine. [Link]
-
Venkata Rao, C., et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2013, 5(2):181-184.[2] (Reference for synthetic pathways and expected shifts of pyridyl-thiazoles). [Link]
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/HSQC interpretation). [Link]
Sources
Technical Support Center: Troubleshooting KCC-07 Solubility
Executive Summary & Compound Profile
KCC-07 (CAS: 315702-75-1) is a potent, brain-penetrant inhibitor of MBD2 (methyl-CpG-binding domain protein 2).[1][2][3][4][5][6][7][8] It functions by preventing MBD2 from binding to methylated DNA, thereby reactivating the BAI1/p53/p21 tumor suppressor signaling pathway.[2][4][5][6][8]
The Challenge: KCC-07 is a lipophilic small molecule (Predicted LogP ~3.5) with poor intrinsic water solubility. Users frequently encounter precipitation when diluting DMSO stock solutions into aqueous buffers (PBS, media) for in vitro assays or in vivo administration. This guide addresses the physicochemical barriers of KCC-07 and provides validated formulation strategies.
Physicochemical Snapshot
| Property | Data | Implication |
| Molecular Weight | 269.32 g/mol | Small molecule, amenable to co-solvent formulations.[2][6][8] |
| Chemical Structure | 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol | Contains a phenol and pyridine ring. |
| Ionization (pKa) | Pyridine ~5.2; Phenol ~10.0 | Neutral at pH 7.4 . Lack of charge drives insolubility. |
| Solubility (Water) | Insoluble | Requires organic co-solvents or complexation agents. |
| Solubility (DMSO) | ~20–25 mg/mL | Good for stock solutions, but prone to "crashing out" upon dilution. |
Diagnostic Troubleshooting (Q&A)
Q1: Why does my KCC-07 solution turn cloudy immediately upon adding the aqueous buffer? A: This is the "Crash-Out" effect. KCC-07 is hydrophobic. When you add a highly concentrated DMSO stock directly to a large volume of water/buffer, the solvent power drops instantly, and the compound aggregates before it can disperse.
-
The Fix: Never add water directly to the neat DMSO stock. Instead, use an intermediate co-solvent (like PEG300) and surfactant (Tween-80) before adding the aqueous phase. (See Protocol A).
Q2: I see fine needle-like crystals after 2 hours of incubation. Is my data valid? A: No. Micro-precipitation reduces the effective free drug concentration, leading to underestimated potency (higher IC50).
-
The Fix: Inspect solutions under 10x microscopy before and after incubation. If precipitation occurs, lower the working concentration or switch to a Cyclodextrin-based formulation (Protocol B) which "cages" the hydrophobic molecule to prevent crystallization.
Q3: Can I use acid to dissolve it? The molecule has a pyridine nitrogen. A: While protonating the pyridine (pKa ~5.2) by lowering pH to < 4.0 would increase solubility, this is likely incompatible with biological assays (cytotoxicity of acidic media) and may degrade the compound.
-
Recommendation: Stick to neutral pH formulations using co-solvents.
Q4: My DMSO stock has frozen. Can I heat it? A: Yes. DMSO freezes at 19°C. KCC-07 is thermally stable enough for brief heating.
-
Protocol: Warm to 37°C in a water bath and vortex until clear. Ensure no solids remain before diluting. Warning: DMSO is hygroscopic; keep the cap tight to prevent water absorption, which degrades solubility over time.
Validated Formulation Protocols
Protocol A: The "Golden Ratio" for In Vivo/In Vitro (Clear Solution)
Best for: IP injection, high-concentration cell assays. Target Concentration: 2 mg/mL[2][4]
The Logic: This method uses PEG300 as a bridge solvent and Tween-80 as a surfactant to stabilize the interface between the hydrophobic drug and water.
Step-by-Step:
-
Dissolve: Prepare a 20 mg/mL stock solution of KCC-07 in pure, anhydrous DMSO .
-
Add Organic Phase: To a fresh tube, add 10% of the final volume using the DMSO stock.
-
Add Co-Solvent: Add 40% volume of PEG300 . Vortex vigorously. Solution must remain clear.
-
Add Surfactant: Add 5% volume of Tween-80 . Vortex or sonicate.
-
Add Aqueous: Slowly add 45% volume of warm Saline (0.9% NaCl) or PBS. Vortex immediately.
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[4][5]
Protocol B: Cyclodextrin Complexation (Alternative)
Best for: Sensitive cell lines where high PEG/DMSO is toxic. Target Concentration: ~2 mg/mL[4][5][9]
The Logic: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms an inclusion complex, encapsulating the hydrophobic KCC-07 molecule inside a hydrophilic shell.
Step-by-Step:
-
Prepare Vehicle: Dissolve SBE-β-CD powder in saline to make a 20% (w/v) solution.[5] Filter sterilize (0.22 µm).
-
Dissolve Drug: Prepare KCC-07 in DMSO (e.g., 20 mg/mL).
-
Combine: Add 10% DMSO stock to 90% of the SBE-β-CD vehicle.
-
Sonicate: Sonicate in a water bath at 37°C for 10–15 minutes until clear.
Visualizing the Solubility Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing precipitation issues and selecting the correct formulation strategy based on experimental needs.
Figure 2: Formulation Protocol Workflow
Caption: Step-by-step addition sequence for the "Golden Ratio" formulation (Protocol A) to prevent crash-out.
[8]
Comparative Solubility Data
| Solvent System | Max Solubility (approx.) | Stability | Usage Case |
| Pure DMSO | 20–25 mg/mL | High (Months at -80°C) | Stock solution storage. |
| Pure Ethanol | ~5 mg/mL | Moderate | Alternative stock (less recommended). |
| PBS / Water | < 0.1 mg/mL | Very Low | Do not use without co-solvents. |
| 10% DMSO / 90% Corn Oil | ~2 mg/mL | High | In vivo IP injection (slow release). |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ~2 mg/mL | Moderate (Prepare fresh) | Standard IP injection or acute assays. |
| 10% DMSO / 90% (20% SBE-β-CD) | ~2 mg/mL | High | Sensitive IV/IP applications. |
References
-
PubChem. Compound Summary for CID 704347: KCC-07.[10] National Library of Medicine. [Link]
-
Zhu, D., et al. (2018). BAI1 Suppresses Medulloblastoma Formation by Protecting p53 From Mdm2-Mediated Degradation.[5] Cancer Cell, 33(6), 1004-1016.[5] (Primary source for the biological mechanism and use of KCC-07). [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. KCC-07 = 98 HPLC 315702-75-1 [sigmaaldrich.com]
- 3. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCC-07 | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vareum.com [vareum.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol | C14H11N3OS | CID 704347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this robust reaction to construct the valuable thiazole scaffold. The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Hantzsch thiazole synthesis in a question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?
Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, incorrect stoichiometry, and the formation of side products.[3][4] Here’s a systematic approach to improving your yield:
-
Optimize Reaction Parameters: Temperature, solvent, and reaction time are critical.[3][5] The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[3][5] If you are running the reaction at room temperature, consider increasing the temperature.[3] Conversely, excessively high temperatures can lead to degradation.[5]
-
Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.[3] Recrystallization or chromatography of starting materials may be necessary.
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (around 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[6]
-
Catalysis and Alternative Energy Sources: The use of catalysts, such as silica-supported tungstosilicic acid, can enhance yields.[4][7] Additionally, alternative energy sources like microwave irradiation or ultrasonic irradiation have been shown to significantly increase yields and dramatically reduce reaction times from hours to minutes.[3][5][7]
Q2: I'm observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
Incomplete conversion is a common problem that can often be resolved by optimizing the reaction conditions:[3]
-
Temperature: As mentioned, many Hantzsch syntheses require heating.[3][5] A systematic study of different temperatures can help identify the optimal condition for your specific substrates.
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can influence reaction rate and yield. Protic solvents like ethanol and methanol are commonly used.[1][8] Sometimes, a change of solvent is necessary to achieve better results.
Q3: My final product seems to be a mixture of isomers. What causes this and how can I improve selectivity?
The formation of multiple products can be due to side reactions. A common side reaction is the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts, particularly under acidic conditions.[3][4][9][10]
-
pH Control: To minimize the formation of these isomers, maintaining neutral or slightly basic conditions is often recommended.[4]
-
Reaction Conditions: The proportions of isomeric products can be influenced by experimental features and the structures of the starting materials.[9][10]
Q4: I'm struggling with the isolation and purification of my thiazole product. What are some effective methods?
The workup and purification procedure is critical for obtaining a high yield of the pure product.
-
Precipitation: Many 2-aminothiazole products are poorly soluble in water.[3][8] After the reaction is complete, pouring the reaction mixture into a weak base solution, like 5% aqueous sodium carbonate, can neutralize the initially formed hydrohalide salt of the thiazole, causing the neutral product to precipitate.[1][3][8] The solid can then be collected by filtration.[1][8]
-
Extraction: If the product does not precipitate, standard liquid-liquid extraction with an appropriate organic solvent can be employed.
-
Chromatography: For purification, column chromatography on silica gel is a common and effective method.[2]
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Hantzsch thiazole synthesis?
The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.[1][8][11]
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Q2: What are some typical starting materials for this synthesis?
The core reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[1][12] The versatility of the Hantzsch synthesis allows for a wide variety of substituents on both starting materials, leading to a diverse library of thiazole derivatives.
Q3: Are there any "green" or environmentally friendly approaches to the Hantzsch synthesis?
Yes, significant progress has been made in developing more environmentally benign methods.[7] These include:
-
One-pot, multi-component reactions: These procedures improve efficiency by combining multiple steps into a single operation.[7]
-
Use of reusable catalysts: Catalysts like silica-supported tungstosilicic acid can be recovered and reused, reducing waste.[7]
-
Green solvents or solvent-free conditions: Utilizing water, ethanol/water mixtures, or even running the reaction neat can reduce the reliance on volatile organic solvents.[7]
-
Energy-efficient techniques: As mentioned earlier, ultrasound and microwave irradiation are energy-efficient methods that can accelerate the reaction.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a common example of the Hantzsch synthesis.
Materials:
-
2-bromoacetophenone (5.0 mmol)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1][8]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1][8]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[1][8]
-
Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][8] This will cause the neutral thiazole product to precipitate.[1]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.[1][8]
-
Wash the filter cake with water to remove any remaining salts.[1]
-
Allow the collected solid to air dry completely.[1]
-
Determine the mass of the product and calculate the percent yield. Characterize the product using methods such as melting point, TLC, and NMR spectroscopy.[1]
Caption: A troubleshooting workflow for the Hantzsch thiazole synthesis.
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield
This table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 5 | Moderate | [7] |
| 2 | Ethanol | Reflux | 4 | Good | [7] |
| 3 | Methanol | Reflux | 3 | Good | [7] |
| 4 | 1-Butanol | Reflux | 6 | Good | [7] |
| 5 | 2-Propanol | Reflux | 6 | Moderate | [7] |
| 6 | Ethanol/Water (1:1) | 65 | 2 | Excellent | [7] |
References
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Sci-Hub. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 11. m.youtube.com [m.youtube.com]
- 12. synarchive.com [synarchive.com]
How to avoid byproduct formation in pyridinyl thiazole synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyridinyl thiazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles governing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyridinyl thiazole synthesis, particularly when using the Hantzsch method?
The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, is a widely used method for preparing thiazoles.[1][2] However, when synthesizing pyridinyl thiazoles, researchers often encounter specific byproducts that can complicate purification and reduce yields.
The most prevalent byproduct is the formation of isomeric impurities , specifically 2-imino-2,3-dihydrothiazoles, especially when the reaction is conducted under acidic conditions.[3][4] This occurs due to a change in the regioselectivity of the cyclization step.[4][5]
Another common issue is the formation of bis-thiazoles , which can arise if the starting materials have multiple reactive sites. Careful control over stoichiometry is crucial to mitigate this side reaction.[3] Additionally, unreacted starting materials, such as the α-haloketone, can persist as impurities, making purification challenging.[6]
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity to favor the desired 2-amino-4-pyridinylthiazole?
Controlling regioselectivity is paramount for a successful synthesis. The pH of the reaction medium is a critical factor influencing the outcome.[6]
-
Neutral or Slightly Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazoles, it is generally recommended to maintain neutral or slightly basic reaction conditions.[3][4][6] This can be achieved by using a non-acidic solvent or by adding a mild base to the reaction mixture.
-
Acidic Conditions: Conversely, acidic conditions, such as using a mixture of 10M-HCl and ethanol, have been shown to promote the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazoles.[4][5]
The choice of starting materials also plays a role. The condensation of α-halogeno ketones with N-monosubstituted thioureas is particularly susceptible to this issue of regioisomer formation.[4]
Q3: I'm struggling with low yields. What are the key parameters to optimize for improving the yield of my pyridinyl thiazole synthesis?
Low yields can be attributed to several factors, including suboptimal reaction conditions and the formation of byproducts.[3] A systematic approach to optimization is key.
| Parameter | Recommendation | Rationale |
| Temperature | Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to degradation of starting materials or products. | To find the optimal balance between reaction rate and stability of the compounds involved. |
| Solvent | Choose an appropriate solvent that dissolves the reactants but does not participate in side reactions.[3] Ethanol is commonly used.[7][8] | The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and pathway. |
| Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Insufficient time leads to incomplete reaction, while prolonged time can increase byproduct formation. |
| Catalyst | The use of catalysts, such as silica-supported tungstosilicic acid, can significantly enhance yields.[9] | Catalysts can lower the activation energy of the desired reaction pathway, increasing the rate of product formation. |
| Energy Source | Consider alternative energy sources like ultrasonic irradiation or microwave-assisted synthesis, which have been shown to dramatically increase yields and reduce reaction times.[3][9][10] | These methods can provide more efficient and uniform heating, leading to faster and cleaner reactions. |
Q4: Are there alternative synthetic routes to pyridinyl thiazoles that can circumvent the byproduct issues associated with the Hantzsch synthesis?
Yes, several alternative methods have been developed to synthesize thiazoles, which can offer advantages in terms of yield and reduced byproduct formation.
-
Cook-Heilbron Thiazole Synthesis: This method involves the reaction of α-aminonitriles with reagents like carbon disulfide to form 5-aminothiazoles.[11] It can be a viable alternative for accessing different substitution patterns on the thiazole ring.
-
Domino Alkylation-Cyclization: This approach uses substituted propargyl bromides and thiourea derivatives, offering an alternative to the often irritating α-haloketones used in the Hantzsch synthesis.[10]
-
Iridium-Catalyzed Sulfur Ylide Insertion: This is a more modern approach that can tolerate a wider range of functional groups, including pyridyl substituents, which can be problematic in the Hantzsch synthesis.[12]
-
Multicomponent Reactions: One-pot multicomponent reactions are gaining traction as they are often more efficient and environmentally friendly, leading to higher yields in shorter reaction times.[9][13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during pyridinyl thiazole synthesis.
Problem: Formation of Multiple Products (Side Reactions)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Isomer Formation | The reaction is being run under acidic conditions, leading to the formation of 2-imino-2,3-dihydrothiazole isomers.[3][4] | Adjust the pH of the reaction mixture to neutral or slightly basic conditions.[3] |
| Formation of Byproducts | Undesired reactions are occurring between reactants or with the solvent.[3] | - Choose an appropriate solvent that does not participate in side reactions. Purify the solvent before use if necessary.[3] - Carefully control the stoichiometry of the reactants to avoid side reactions like the formation of bis-thiazoles.[3] |
Problem: Difficult Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Persistent Impurities | Unreacted starting materials or the presence of side products are contaminating the final product.[6] | - Control Stoichiometry: Use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone.[6] - Washing: Wash the crude product with a solvent in which the starting materials are soluble, but the desired product is not.[6] - Recrystallization: If the product is contaminated with colored impurities, treat the crude product with activated charcoal during recrystallization.[6] - Column Chromatography: If the product is an oil or does not crystallize, purification by column chromatography is a viable option.[6] - Salt Formation: Consider converting the product to a salt, which may induce crystallization and facilitate purification.[6] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis (with optimization considerations)
This procedure is a general guideline and may require optimization for specific substrates.[3]
-
Reagent Preparation: In a suitable reaction vessel, combine the α-halopyridinylketone (1.0 mmol) and the thioamide (1.1-1.5 mmol).
-
Reaction Setup: Add an appropriate solvent (e.g., ethanol, methanol) and a magnetic stir bar.[14]
-
Reaction Execution: Heat the mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by monitoring the reaction (e.g., by TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[3] Alternatively, the solvent can be removed under reduced pressure. The crude product is often washed with a solution of a weak base (e.g., 5% Na₂CO₃) to neutralize any acid formed during the reaction.[14]
-
Purification: The crude product can be purified by recrystallization, column chromatography, or other suitable methods.[6]
Visualizing Reaction Pathways
Hantzsch Thiazole Synthesis and Key Byproduct Pathway
Caption: Hantzsch Synthesis and Isomeric Byproduct Formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Workflow for Low Yield in Thiazole Synthesis.
References
- [Reference 2 not publicly available]
-
Wikipedia. (2023, May 15). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(4), 624. Retrieved from [Link]
- [Reference 7 not publicly available]
-
Scott, J. S., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7944-7948. Retrieved from [Link]
- [Reference 9 not publicly available]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- [Reference 12 not publicly available]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
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- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.sg]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 14. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Resolving Assay Interference from 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
This guide provides in-depth troubleshooting for researchers encountering assay interference caused by the small molecule 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, a compound with potential biological activities.[1][2][3] Its chemical structure, containing a phenol, pyridine, and thiazole moiety, presents a risk for various interference mechanisms in biochemical and cell-based assays.[4][5] Understanding and mitigating these interferences are crucial for obtaining reliable and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common ways 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol can interfere with my assay?
Small molecules like 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol can cause false assay readouts through several mechanisms.[4][5] The most common modes of interference include:
-
Fluorescence Interference: The compound may be autofluorescent or act as a quencher, interfering with fluorescence-based assays.[6]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore, leading to artificially low signals.[7][8][9]
-
Chemical Reactivity: The compound's chemical substructures might react with assay components, such as enzymes or detection reagents.[10]
-
Colloidal Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or sequester other proteins.[4][6]
Q2: My fluorescence intensity decreases when I add 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. How do I know if it's quenching or the inner filter effect?
Distinguishing between fluorescence quenching and the inner filter effect is a critical first step in troubleshooting.
Fluorescence quenching involves a direct interaction between the compound and the fluorophore, leading to a decrease in fluorescence intensity.[11] In contrast, the inner filter effect is an artifact where the compound absorbs the excitation or emitted light, preventing it from reaching the fluorophore or the detector, respectively.[8][9]
A key indicator of the inner filter effect is a loss of linearity between the fluorophore concentration and its fluorescence intensity.[8][12] To differentiate between these two phenomena, you can perform the following diagnostic experiments:
Figure 1. A workflow to differentiate between the inner filter effect and fluorescence quenching.
Q3: What are the recommended steps to mitigate assay interference from 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol?
Once the interference mechanism is identified, several strategies can be employed.
| Mitigation Strategy | Description | Best For |
| Optimize Sample Dilution | Diluting the sample can reduce the concentration of the interfering compound to a level where its effect is negligible.[13][14] | General Interference |
| Use Alternative Detection Methods | Switching to an orthogonal detection method, such as from fluorescence to luminescence or a label-free technology, can bypass the interference.[15] | Fluorescence Interference |
| Employ Counter-Screens | Running parallel assays that lack a key component (e.g., the enzyme) can help identify non-specific effects of the compound.[15] | General Interference |
| Incorporate Blocking Agents | For immunoassays, adding blocking agents can prevent non-specific binding.[13] | Immunoassay Interference |
| Sample Pre-treatment | Using commercially available reagents to remove interfering substances like heterophile antibodies can be effective.[16] | Immunoassay Interference |
Q4: I suspect my compound is forming aggregates. How can I confirm this and what can I do about it?
Compound aggregation can lead to false-positive results by non-specifically inhibiting enzymes. A common way to test for aggregation is to include a non-ionic detergent, such as Triton X-100 or Tween 20, in the assay buffer.[17] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.
Experimental Protocol: Testing for Aggregation-Based Inhibition
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Run your standard inhibition assay with varying concentrations of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol in both buffer conditions.
-
Compare the dose-response curves. A rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound is an aggregation-based inhibitor.
Figure 2. A workflow for identifying aggregation-based inhibitors.
Q5: Are there alternative assay technologies that are less susceptible to interference?
Yes, several modern assay platforms are designed to be more robust against compound interference.
-
Label-free technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) directly measure binding events and are not affected by fluorescence or colorimetric interference.[15]
-
Multiplex immunoassays allow for the simultaneous detection of multiple analytes and can incorporate advanced detection methods like chemiluminescence to reduce background noise.[18]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to interference from fluorescent compounds due to its time-gated detection method.
References
- Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
- Troubleshooting fluorescence quenching of 7-hydroxy-3,4-dimethylcoumarin in assays. Benchchem.
- Tackling assay interference associated with small molecules | Request PDF.
- Overcoming Matrix Interference in Pl
- Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Str
- Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing).
- Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Str
- 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. PubChem.
- Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. Benchchem.
- Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. PMC.
- Immunoassays – Interference, advancements, and altern
- What is the Inner Filter Effect? Edinburgh Instruments.
- (PDF) Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies (2017)
- Tackling assay interference associ
- Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf.
- Establishing and optimizing a fluorescence polariz
- Technical Support Center: Mitigating the Inner Filter Effect in FAD Fluorescence Assays. Benchchem.
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Labbot.
- Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH. American Journal of Physiology.
- Investigating Immunoassay Interferences. myadlm.org.
- Quenching. NanoTemper Technologies.
- Flow Cytometry Troubleshooting Tips. Elabscience.
- "Turn on" Fluorescence Sensor of Glutathione Based on Inner Filter Effect of Co-Doped Carbon Dot/Gold Nanoparticle Composites. MDPI.
- (PDF) Correction for Interference by Test Samples in High-Throughput Assays.
- A small molecule enhances RNA interference and promotes microRNA processing.
- Application Notes and Protocols for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in Biological Assays. Benchchem.
- 4-((5-(3-(2-Chloro-4-methylphenyl)pyridin-4-yl)thiazol-2-yl)amino)phenol. Sigma-Aldrich.
- 4-Aminophenol. Wikipedia.
- 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6. ChemicalBook.
- 4-(Pyridin-3-yl)thiazol-2-amine. Sigma-Aldrich.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- 4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
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- 18. medicalbuyer.co.in [medicalbuyer.co.in]
Technical Support Center: Purification of 3-[4-(2-pyridinyl)-2-thiazolyl]phenol
This guide addresses the specific purification challenges for Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- (also referred to as 2-(3-hydroxyphenyl)-4-(2-pyridyl)thiazole ).
Based on the chemical nomenclature, this compound consists of a central thiazole ring flanked by a 3-hydroxyphenyl group at the C2 position and a 2-pyridyl group at the C4 position. This structure creates a unique amphoteric profile (acidic phenol + basic pyridine/thiazole nitrogens) and a bidentate chelating site (thiazole-N and pyridine-N), which dictates the purification strategy.
Status: Active Document ID: PUR-TZPY-003 Applicable For: Crude reaction mixtures from Hantzsch thiazole synthesis (3-hydroxythiobenzamide + 2-bromoacetylpyridine).
Quick Reference: Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Acidity (pKa) | Phenol OH: ~9.5 - 10.0 | Soluble in strong base (NaOH, KOH). |
| Basicity (pKa) | Pyridine N: ~5.2 | Thiazole N: ~2.5 | Soluble in dilute acid (HCl, HBr). |
| Solubility | Low in neutral water. High in DMSO/DMF. Moderate in hot EtOH. | "Brick dust" behavior in neutral aqueous media. |
| Chelation | N-N bidentate pocket (Pyridine-Thiazole) | Traps trace metals (Cu, Fe, Zn) causing discoloration. |
| Polarity | Moderate to High | Streaks on standard silica gel due to basic nitrogens. |
Part 1: The "Acid-Base Switch" Protocol (Primary Purification)
User Question: "My crude product is a black/brown tar. Recrystallization from ethanol isn't working. How do I clean this up efficiently?"
Senior Scientist Response:
Direct recrystallization often fails because the "tar" consists of polymerized thioamide and decomposed
The Protocol:
-
Dissolution (Acid Phase): Dissolve the crude tar in 1M HCl .
-
Wash (Organic Phase): Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .
-
Precipitation (Neutralization): Slowly adjust the aqueous layer to pH 7–8 using saturated NaHCO₃ or NH₄OH.
-
Optional "Double Switch" (Base Phase): If the solid is still impure, dissolve the wet solid in 1M NaOH .
Part 2: Chromatographic Troubleshooting
User Question: "I'm trying to purify a small batch on silica, but the peak is tailing badly and co-eluting with impurities. What solvent system should I use?"
Senior Scientist Response: The tailing is caused by the interaction between the basic pyridine/thiazole nitrogens and the acidic silanol groups on the silica gel. You must "deactivate" the silica or use a modifier.
Recommended Solvent Systems:
-
DCM / Methanol + Amine: 95:5 DCM:MeOH with 1% Triethylamine (TEA) or 1% NH₄OH .
-
Why: The amine competes for the acidic sites on the silica, sharpening the peak.
-
-
Alternative (Neutral Alumina): Use Neutral Alumina instead of Silica Gel.
-
Why: Alumina is less acidic and prevents the strong adsorption of the pyridine ring.
-
Graphviz Workflow: Chromatographic Decision Tree
Caption: Decision tree for resolving peak tailing during flash chromatography of pyridine-thiazole derivatives.
Part 3: Metal Contamination & Scavenging
User Question: "My product is off-white/yellow, but sometimes it turns greenish or grey. NMR looks clean. What is happening?"
Senior Scientist Response: The Pyridine-Thiazole motif is a bidentate ligand similar to bipyridine. It avidly chelates trace metals (Fe, Cu, Ni) from spatulas, solvents, or silica gel, leading to colored complexes even at ppm levels.
De-metallation Protocol:
-
EDTA Wash: Dissolve the product in an organic solvent (DCM/MeOH) and wash with 0.1M aqueous EDTA (pH 8) .
-
Why: EDTA has a higher formation constant for most metals than your ligand, stripping the metals away.
-
-
Crystallization Additive: When recrystallizing (e.g., from Ethanol), add a pinch of activated charcoal or thiophenol resin scavengers to the hot solution, filter hot, then let cool.
Part 4: Synthesis-Specific Impurities (Hantzsch Method)
User Question: "I see a persistent impurity at R_f ~ 0.4 (close to product). It fluoresces blue. What is it?"
Senior Scientist Response: In the Hantzsch synthesis between 3-hydroxythiobenzamide and 2-bromoacetylpyridine :
-
Unreacted Thioamide: Often co-elutes. It is polar and can be removed by the "Acid Wash" (it is less basic than the product).
-
Thiazolium Salts: If the reaction overheated, you might have alkylation at the pyridine nitrogen. These are ionic and will stay at the baseline in pure organic solvents but might streak in MeOH.
-
Oxidized Dimer: The phenol group is susceptible to oxidation, potentially forming a biphenyl-like dimer if the reaction was run in air with metal catalysis.
Impurity Removal Table:
| Impurity Type | Origin | Removal Strategy |
| Unreacted Thioamide | Starting Material | Wash organic layer with 1M HCl (Thioamide stays in organic/precipitates; Product goes to water). |
| Bromoacetylpyridine | Starting Material | Degrades during workup; wash with dilute Na₂S₂O₃ if suspected (removes bromine color). |
| Pyridinium/Thiazolium Salts | Over-alkylation | Insoluble in non-polar ether/DCM. Triturate crude solid with Et₂O. |
Part 5: Storage and Stability
User Question: "How should I store the purified compound?"
Senior Scientist Response:
-
Hygroscopicity: The phenolic hydroxyl and basic nitrogens make the solid slightly hygroscopic. Store in a desiccator.
-
Oxidation: Phenols are prone to oxidation to quinones over time, especially if trace metals are present. Store under Argon/Nitrogen at -20°C .
-
Light Sensitivity: Thiazoles can undergo photo-oxidation. Store in amber vials .
References
-
Hantzsch Thiazole Synthesis General Methods
- Citation: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of 2-cyanothioacetamides. Molecules, 8(11), 793-865. (General reference for thioamide reactivity).
- Context: Establishes the baseline reactivity of thioamides in heterocycle form
-
Purification of Pyridyl-Thiazoles
- Citation: Potewar, T. M., et al. (2008). Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquids. Tetrahedron Letters, 49(2), 303-306.
- Context: Discusses workup procedures for similar 2,4-disubstituted thiazoles avoiding heavy chrom
-
Phenolic Solubility & Handling
-
Metal Chelation of Thiazole-Pyridine Ligands
- Citation: Constable, E. C. (1989). Homoleptic complexes of 2,2′:6′,2″-terpyridine ligands. Advances in Inorganic Chemistry, 34, 1-63.
- Context: Explains the color changes (metal complexes)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. CN105392764A - Process for the preparation of phenols - Google Patents [patents.google.com]
- 5. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol | C14H11N3OS | CID 704347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phenol Contamination in Downstream Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common but often vexing issue in molecular biology: phenol contamination and its detrimental effects on downstream enzymatic reactions. Here, we move beyond simple protocol steps to explain the underlying science, helping you diagnose, solve, and prevent these issues with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is phenol, and why is it a problem in my enzymatic reactions?
Phenol is an organic solvent widely used in molecular biology for deproteinizing nucleic acid preparations.[1][2] During a phenol-chloroform extraction, it efficiently denatures and dissolves proteins, separating them from the aqueous phase containing your DNA or RNA.[1][2][3]
The Core Problem: Enzyme Denaturation
The very property that makes phenol an excellent deproteinizing agent is what makes it a potent inhibitor of subsequent enzymatic reactions. Enzymes are proteins with highly specific three-dimensional structures essential for their catalytic activity. Residual phenol carried over into your final sample will denature these enzymes—such as DNA polymerases, ligases, and restriction enzymes—in the same way it denatures the proteins you initially sought to remove.[4][5][6][7] This denaturation is often irreversible and leads to a significant loss of enzyme activity, causing your downstream applications to fail.[8][4] Phenolic compounds can bind to the active site of enzymes like DNA polymerase, deactivating them.[5][6][7]
Q2: How can I detect phenol contamination in my nucleic acid samples?
Accurate detection is the first step in troubleshooting. While no single method is foolproof, a combination of spectrophotometry and awareness of physical sample properties can be highly informative.
Spectrophotometric Analysis (UV-Vis)
The most common method for assessing nucleic acid purity is UV spectrophotometry, measuring absorbance at 260 nm, 280 nm, and 230 nm.
-
A260/A280 Ratio: This ratio is used to detect protein contamination. Pure DNA and RNA have expected ratios of ~1.8 and ~2.0, respectively.[9] Phenol has a maximum absorbance at ~270 nm, which is very close to that of DNA.[10][11] Consequently, phenol contamination can artificially inflate the A260 reading and distort the A260/A280 ratio, often leading to an overestimation of nucleic acid concentration.[12][11][13][14]
-
A260/A230 Ratio: This ratio is a more sensitive indicator of contamination from organic compounds like phenol, as well as chaotropic salts (e.g., guanidine thiocyanate) used in some extraction buffers.[9][15] For pure samples, this ratio should ideally be between 2.0 and 2.2.[9] A low A260/A230 ratio is a strong indicator of phenol contamination.
Data Summary: Interpreting Purity Ratios
| Purity Ratio | Pure DNA | Pure RNA | Potential Phenol Contamination | Other Potential Contaminants |
| A260/A280 | ~1.8[9] | ~2.0[9] | Low or skewed ratio, often with overestimated concentration[10] | Protein |
| A260/A230 | 2.0–2.4[15] | 2.0–2.2[9] | Significantly < 2.0[15] | Guanidine salts, EDTA, Carbohydrates[9][15] |
Important Caveat: Relying solely on purity ratios can be misleading. A DNA sample with significant phenol contamination (e.g., 600 ppm) can still present A260/A230 and A260/A280 ratios that fall within the "acceptable" range, while the concentration measurement is overestimated by more than double.[12][13] Advanced spectrophotometers may have software algorithms to detect and correct for phenol contamination.[12][13]
Q3: My PCR/Ligation/Restriction Digest is failing. How do I know if phenol is the culprit?
When a standard enzymatic reaction fails, it's crucial to systematically troubleshoot the potential causes. Phenol contamination should be a prime suspect if you have recently performed a phenol-chloroform extraction.
Troubleshooting Workflow for Enzymatic Reaction Failure
This workflow helps to logically diagnose the root cause of reaction failure, with a focus on identifying phenol contamination.
Caption: A logical workflow for troubleshooting enzymatic reaction failures.
Inhibitory Concentrations
Even trace amounts of phenol can be highly inhibitory. Understanding the tolerance levels of common enzymes is key to diagnosis.
| Enzyme | Inhibitory Phenol Concentration | Source |
| Taq DNA Polymerase | >0.2% (v/v) significantly reduces yield; 0.5% causes complete inhibition. | [4][16] |
| T4 DNA Ligase | Inhibited by phenol, requiring cleanup before use. | [17] |
| General Enzymes | Phenol is a potent denaturant affecting most enzymatic steps. | [12] |
Q4: What are the most effective methods for removing residual phenol from my samples?
If you suspect phenol contamination, it is essential to clean your sample before proceeding. Here are proven methods to remove residual phenol.
Experimental Protocols
Method 1: Chloroform Wash
This is the most direct way to remove residual phenol. Chloroform is miscible with phenol and, being denser, helps to cleanly separate the organic phase from the aqueous phase containing your nucleic acids.[1][18]
Step-by-Step Protocol:
-
To your aqueous sample containing the nucleic acid, add an equal volume of chloroform (or a 24:1 mixture of chloroform:isoamyl alcohol).[3][19] Isoamyl alcohol is an anti-foaming agent.[3]
-
Vortex briefly or invert the tube several times to create an emulsion.[2][20] For high molecular weight DNA, gentle inversion is recommended to prevent shearing.[20]
-
Centrifuge at high speed (e.g., 12,000 - 16,000 x g) for 2-5 minutes at room temperature to separate the phases.[2][19]
-
Carefully transfer the upper aqueous layer to a new, clean tube. Crucially, do not disturb the interface , as this is where denatured proteins and residual phenol will collect.[19]
-
Repeat steps 1-4 if a white precipitate (protein) is still visible at the interface.[1] A final wash with chloroform alone is highly recommended to remove all traces of phenol.[1]
Method 2: Ethanol or Isopropanol Precipitation
Following a chloroform wash, precipitation is used to concentrate the nucleic acid and remove residual salts and solvents.
Step-by-Step Protocol:
-
To the final aqueous phase from the chloroform wash, add salt to aid precipitation. Common choices are 1/10th volume of 3 M sodium acetate (pH 5.2).[20]
-
Add 2 to 2.5 volumes of cold 100% ethanol or 0.7 to 1 volume of isopropanol.[2][19][20]
-
Mix gently by inversion and incubate at -20°C for at least 20-30 minutes to precipitate the nucleic acid.[2][20] For very dilute samples, an overnight incubation may be necessary.[2]
-
Centrifuge at high speed (≥12,000 x g) for 10-30 minutes at 4°C to pellet the nucleic acid.[2][19]
-
Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove residual salts.[2][19]
-
Centrifuge again for 5 minutes, decant the ethanol, and air-dry the pellet briefly. Do not over-dry.[19]
-
Resuspend the clean nucleic acid pellet in an appropriate buffer (e.g., TE buffer or nuclease-free water).[2]
Comparison of Phenol Removal Methods
| Method | Pros | Cons | Best For |
| Chloroform Wash | Highly effective at removing phenol.[1][19] | Requires careful pipetting to avoid interface. | Essential follow-up to any phenol-based extraction. |
| Ethanol/Isopropanol Precipitation | Concentrates sample; removes salts.[2] | Less effective at removing phenol on its own; can co-precipitate some contaminants if not preceded by a wash. | Standard final step for concentrating and desalting nucleic acids after cleanup. |
| Commercial Clean-Up Kits | Fast and convenient; optimized buffers.[8] | Can be more expensive; may have binding capacity limits. | Quick purification when speed and convenience are prioritized.[8] |
Q5: Why is my A260/A230 ratio still low after cleanup?
While phenol is a primary cause of low A260/A230 ratios, other substances can also be responsible. If your ratio remains low after a thorough cleanup, consider these possibilities:
-
Guanidine Salts: Carryover from lysis buffers used in column-based kits can absorb strongly at 230 nm.[9][15]
-
Carbohydrates: Polysaccharides, particularly from plant or bacterial sources, can co-precipitate with nucleic acids and affect the A260/A230 ratio.[9]
-
EDTA: The chelating agent EDTA, present in TE buffer, can also contribute to absorbance at 230 nm.[15]
It is important to note that a low A260/A230 ratio does not always correlate with downstream inhibition.[21] For example, some studies show that even with guanidine thiocyanate contamination, RT-PCR can proceed successfully.[21] However, eliminating these contaminants is always best practice for ensuring reproducible results.
Advanced Insights: The Mechanism of Phenol Inhibition
Understanding the biochemical mechanism of phenol's inhibitory action reinforces the importance of its complete removal.
Mechanism of Action: Protein Denaturation
Caption: Phenol disrupts the non-covalent interactions that maintain an enzyme's functional 3D structure.
Phenol acts as a solvent that disrupts the tertiary structure of proteins. It interferes with the internal hydrophobic core and the hydrogen bonds that stabilize the protein's native, folded conformation.[1] This leads to the unfolding, or denaturation, of the enzyme, which destroys the precise geometry of the active site required for catalysis.[5][6][22] Phenolic compounds can covalently attach to reactive amino acid side chains, such as free amino and thiol groups, further contributing to the loss of function.[22]
References
- Detecting Phenol in Nucleic Acid Samples with the Nanodrop One Spectrophotometer. Thermo Fisher Scientific.
- Phenolic DNA Purification – Background and Protocol. Carl ROTH.
- A Practical Guide to Analyzing Nucleic Acid Concentration and Purity with Microvolume Spectrophotometers. New England Biolabs (NEB).
- Contaminants Knowledge. Oxford Nanopore Technologies.
- Phenol, guanidinium and ethanol affect PCR or NGS analysis. BioEcho Life Sciences.
- Removing phenol contamination
- Purity R
- A Comprehensive Guide to Understanding Influences on PCR Reactions. SBS Genetech.
- How to Use Phenol-Chloroform for DNA Purific
- Phenol extraction of DNA solutions. LMDp protocol.
- How to remove phenol contamination
- Preventing errors within reagents. News-Medical.
- Understanding Low A260/A230 Ratios in RNA Preparations: Implic
- Detection of phenol contamination in RNA samples and its impact on qRT-PCR results. Analytical Biochemistry.
- Have you tested the effect of inhibitors on PCR performance? QIAGEN.
- DNA Quantification Methods and Applic
- Study of Inhibition DNA Polymerase by Phenolic Compounds in Traditional Food Spices on the Polymerase Chain Reaction Process. Tinta Emas.
- Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed.
- Study of Inhibition DNA Polymerase by Phenolic Compounds in Traditional Food Spices on the Polymerase Chain Reaction Process.
- Applications of Biocatalysts for Sustainable Oxidation of Phenolic Pollutants: A Review. MDPI.
- The Nanodrop Spectrophotometer: Quantific
- PCR Troubleshooting Guide. Thermo Fisher Scientific.
- Inhibitory mechanism exhibited by phenol-based natural products against DNA polymerase α from Psoralea corylifolia by molecular docking.
- Study of Inhibition DNA Polymerase by Phenolic Compounds in Traditional Food Spices on the Polymerase Chain Reaction Process. Frontier Advances in Applied Science and Engineering.
- Enzymatic Removal of Phenol from Industrial Wastew
- What is the role of phenol in DNA isol
- Troubleshooting your PCR. Takara Bio.
- T4 DNA Ligase Technical Bulletin. Ambion.
- T4 DNA Ligase, #EL0014. Thermo Fisher Scientific.
- Removal of Phenol from Synthetic and Industrial Wastewater by Pot
- Plant-Based PCR Inhibitors & Master Mix Performance. Sigma-Aldrich.
- Why Relying Solely on Spectrophotometers Can Ruin Your RNA Extraction? Tinzyme.
- T4 DNA Ligase. Jena Bioscience.
- A Review on Enzymatic Treatment of Phenols in Wastewater.
- Why Did My PCR Fail? 10 Common Problems and Fixes.
- Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes.
- PCR Troubleshooting: Common Problems and Solutions. MyBioSource Learning Center.
- Mutants of Taq DNA polymerase resistant to PCR inhibitors allow DNA amplification from whole blood and crude soil samples. PMC.
- How would you troubleshoot a PCR reaction that failed? What would you check first, and why? Quora.
- The Inhibitory Effect of Non-Substrate and Substrate DNA on the Ligation and Self-Adenylylation Reactions C
- T4 DNA Ligase Assay Protocols. Inspiralis.
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Technical Support Center: Refining Purification Protocols for Phenolic Thiazole Analogs
Welcome to the technical support center for the purification of phenolic thiazole analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important class of molecules. Phenolic thiazoles, which feature both an acidic phenol group and a basic nitrogen-containing heterocycle, require nuanced and carefully optimized purification strategies.[1][2][3]
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific analog. We will cover common issues from peak tailing in chromatography to challenges in crystallization, providing field-proven solutions and workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my phenolic thiazole analog showing severe peak tailing on silica gel chromatography?
A1: Peak tailing is a common issue for this class of compounds and typically arises from strong, undesirable interactions with the stationary phase.[4][5] The primary culprits are the acidic phenolic hydroxyl group and the basic nitrogen atom(s) in the thiazole ring.[5] These functional groups can interact with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to multiple retention mechanisms and an asymmetrical peak shape.[4][6]
Q2: My compound seems to be degrading or changing color during purification. What's happening?
A2: Phenolic compounds are susceptible to oxidation, especially in the presence of air, light, or basic conditions.[7] This can lead to the formation of colored quinone-type byproducts. The purification process, particularly column chromatography, can expose the compound to these conditions for extended periods, accelerating degradation.
Q3: I'm having trouble crystallizing my final product. What are the first things I should try?
A3: Crystallization is highly dependent on purity and the choice of solvent.[8][9] If your compound fails to crystallize, it may contain persistent impurities that inhibit lattice formation. Alternatively, the solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][10]
Q4: Can I use reverse-phase HPLC for my final purification?
A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for purifying phenolic thiazoles to high purity.[11][12] However, because these molecules can be quite polar, achieving adequate retention on standard C18 columns can be challenging.[13] You may need to use specialized polar-embedded phases or columns designed for use with highly aqueous mobile phases to prevent issues like dewetting.[14]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides a systematic approach to overcoming common hurdles in the purification of phenolic thiazole analogs.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Poor resolution and asymmetric peaks are the most frequent challenges in silica gel chromatography of these bifunctional molecules.
Root Cause Analysis:
-
Acid-Base Interactions: The acidic silanol groups on silica can strongly interact with the basic thiazole nitrogen, while the acidic phenol can also engage in hydrogen bonding.[4][6] This leads to a non-linear adsorption isotherm, causing peak tailing.
-
Incorrect Mobile Phase Polarity: If the eluent is not strong enough, the compound will move too slowly and broaden. If it's too strong, the compound will elute quickly with poor separation from impurities.
-
Column Overload: Injecting too much crude material onto the column can saturate the stationary phase, leading to broad and tailing peaks.[4]
Solutions & Protocols:
-
Mobile Phase Modification (The Primary Solution):
-
For the Phenolic Group: To suppress the ionization of the acidic phenol and minimize its interaction with silica, add a small amount of a volatile acid to your mobile phase. Acetic acid (0.1-1%) is a common and effective choice.
-
For the Thiazole Group: To mitigate the interaction of the basic nitrogen, add a small amount of a volatile base. Triethylamine (0.1-1%) is often used.
-
Expert Tip: It is rare to use both an acid and a base simultaneously. Analyze your molecule's pKa. If the thiazole nitrogen is strongly basic, start with a triethylamine-modified eluent. If the phenol is the primary driver of tailing, start with acetic acid.
-
-
Stationary Phase Alternatives:
-
Neutral Alumina: If silica proves problematic, consider using neutral alumina as your stationary phase. It has fewer acidic sites than silica and can sometimes provide better peak shape for basic compounds.
-
Reverse-Phase Flash Chromatography: For highly polar analogs, reverse-phase (C18-functionalized silica) flash chromatography can be highly effective. Elution is achieved with a gradient of water and an organic solvent like acetonitrile or methanol.
-
-
Protocol: Optimizing a Mobile Phase with Additives
-
TLC Analysis: Spot your crude mixture on at least three different TLC plates.
-
Develop Plates: Run each plate in a different solvent system:
-
Plate A: Standard eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Plate B: Standard eluent + 1% Acetic Acid.
-
Plate C: Standard eluent + 1% Triethylamine.
-
-
Compare Results: Observe the spot shape and separation (Rf values) on each plate. The system that provides the most symmetrical spots and best separation is the ideal starting point for your column.
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision workflow for optimizing column chromatography.
Issue 2: Compound Degradation During Purification
Phenols are excellent antioxidants because they are easily oxidized.[12][15] This property, while beneficial in a biological context, is a liability during purification.
Root Cause Analysis:
-
Air Oxidation: Prolonged exposure to atmospheric oxygen, especially when adsorbed onto a high-surface-area material like silica gel, can cause oxidative degradation.
-
Basic Conditions: The phenoxide anion, formed under basic conditions, is even more susceptible to oxidation than the neutral phenol.
-
Trace Metals: Metal contaminants in solvents or on silica can catalyze oxidation reactions.
Solutions & Protocols:
-
Use Degassed Solvents: Before preparing your mobile phase, sparge your solvents with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Work Quickly: Do not let columns run overnight. The longer the compound is on the stationary phase, the greater the opportunity for degradation.
-
Avoid Strong Bases: If you must use a base modifier, use a minimal amount of a mild, volatile base like triethylamine. Avoid inorganic bases like sodium carbonate unless absolutely necessary.
-
Consider Crystallization First: If your crude material is of reasonable purity (>80-90%), attempting a direct crystallization can be a much gentler method of purification than chromatography.[10][16]
Issue 3: Challenges in Final Product Crystallization
Crystallization is often the final and most critical step to obtain a high-purity, solid material suitable for analysis and further use.[10][16]
Root Cause Analysis:
-
Persistent Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice formation.
-
Suboptimal Solvent System: The chosen solvent may be too good (compound remains soluble even when cold) or too poor (compound crashes out as an amorphous solid or oil).[9]
-
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to nucleate.
Solutions & Protocols:
-
Systematic Solvent Screening:
-
Use a table to test the solubility of your compound in a range of solvents at both room temperature and boiling point.
-
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Suitability for Crystallization |
| Ethanol | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Sparingly Soluble | Good Potential |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Excellent Potential |
| Toluene | Sparingly Soluble | Soluble | Good Potential |
| Water | Insoluble | Insoluble | Unsuitable (unless for anti-solvent) |
-
Protocol: Two-Solvent (Anti-Solvent) Crystallization This is a powerful technique when a single ideal solvent cannot be found.[10][16]
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise while stirring vigorously.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add one or two drops of the "good" solvent to redissolve the solids and make the solution clear again.
-
Cover the vessel and allow it to cool slowly. If needed, store it in a refrigerator.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a tiny crystal of pure material, add it to the cooled, saturated solution to act as a template for crystal growth.[16]
-
Process Flow for Purification Strategy Selection
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Comparative Guide: Epigenetic Modulation via KCC-07 vs. Traditional Kinase Inhibitors in Neural Tumors
As the landscape of targeted neuro-oncology evolves, researchers frequently benchmark emerging compounds against established signal transduction blockers. While often colloquially grouped with targeted small molecules like kinase inhibitors in comparative studies, KCC-07 is fundamentally an epigenetic modifier —specifically, a potent, selective, and brain-penetrant inhibitor of Methyl-CpG-binding domain protein 2 (MBD2)[1][2].
This guide provides an objective, data-backed comparison between the epigenetic mechanism of KCC-07 and traditional kinase inhibition (e.g., PI3K/AKT or RTK inhibitors), focusing on their application in neural tumors such as medulloblastoma (MB) and glioma[3][4].
Mechanistic Divergence: Epigenetics vs. Signal Transduction
To design effective comparative assays, investigators must understand the orthogonal axes these two classes of inhibitors operate on.
-
Traditional Kinase Inhibitors (e.g., Vandetanib, Pictilisib): These agents directly bind to and block the ATP-binding or allosteric sites of kinases (like VEGFR, EGFR, or PI3K/AKT), rapidly halting phosphorylation cascades that drive cell proliferation and survival[4][5]. However, they are frequently limited by poor blood-brain barrier (BBB) penetrance and rapid acquired resistance via upstream receptor hyperactivation or parallel bypass tracks[4].
-
KCC-07 (MBD2 Inhibitor): KCC-07 operates at the transcriptional level. In many neural tumors, the tumor suppressor gene ADGRB1 (encoding BAI1) is epigenetically silenced by MBD2 binding to its methylated promoter[1]. KCC-07 physically prevents this binding, restoring BAI1 expression[2]. Membrane-bound BAI1 then traps the E3 ubiquitin ligase MDM2, preventing it from degrading p53. This stabilizes p53 and upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest[3][6].
Fig 1: Orthogonal mechanisms of KCC-07 (Epigenetic) vs. Kinase Inhibitors (Signal Transduction).
Comparative Performance Data
When selecting between these modalities for in vitro or in vivo models, consider the following pharmacokinetic and pharmacodynamic parameters summarized from recent neuro-oncology literature[2][3][4][5].
| Parameter | KCC-07 (MBD2 Inhibitor) | Multi-Kinase Inhibitors (e.g., Vandetanib) | PI3K/AKT Inhibitors (e.g., Pictilisib) |
| Primary Target | MBD2 binding to methylated DNA | RET, VEGFR2, EGFR | PI3K isoforms, AKT |
| Mechanism of Action | Epigenetic reactivation of BAI1/p53/p21 | Direct blockade of ATP-binding sites | Direct blockade of lipid/protein kinase activity |
| BBB Penetrance | Highly brain-penetrant (Excellent for MB/Glioma) | Variable to Poor (Often requires high dosing) | Variable (Efflux pump substrates) |
| Typical In Vitro Dose | 10 µM (48–72 hours) | 0.5 – 5 µM (24–48 hours) | 100 nM – 2 µM (24–48 hours) |
| Efficacy Dependency | Strictly requires wild-type p53 | Independent of p53 status | Independent of p53 status |
| Synergy Potential | High synergy with DNA damaging agents (maintains γH2AX) | Synergistic with chemotherapy, prone to toxicity | Sensitizes cells to topoisomerase inhibitors |
Experimental Protocols: Self-Validating Comparative Workflow
To rigorously compare KCC-07 against a kinase inhibitor, the experimental design must isolate their distinct mechanisms. The following protocol establishes a self-validating system by incorporating genetic controls (p53 status) and orthogonal phenotypic readouts.
Causality & Assay Design Rationale
Because KCC-07 relies on the BAI1-MDM2-p53 axis, its efficacy is fundamentally dependent on functional p53[7]. If a researcher observes cell death in a p53-null line treated with KCC-07, it indicates off-target cytotoxicity rather than MBD2 inhibition. Conversely, kinase inhibitors should suppress growth regardless of p53 status. By running these arms in parallel, the assay internally validates the on-target mechanism of both drugs.
Step-by-Step Methodology
Step 1: Cell Line Preparation & Seeding
-
Culture a p53 wild-type neural tumor line (e.g., D556 medulloblastoma or U-87MG glioma) and an isogenic p53-knockdown (sh-p53) or naturally p53-mutant line (e.g., Daoy)[6][7].
-
Seed cells at
cells/well in 96-well plates for viability assays, and cells/well in 6-well plates for protein extraction. Allow 24 hours for adherence.
Step 2: Compound Administration
-
Prepare KCC-07 stock in DMSO (TargetMol recommends sonication for 22.5 mg/mL stocks)[8].
-
Treat cells with the following arms for 72 hours:
Step 3: Phenotypic & Molecular Readouts
-
Viability (MTT/SRB Assay): Measure absorbance at 570nm. Validation Check: KCC-07 should significantly reduce viability in WT-p53 cells but show minimal effect in sh-p53 cells[7].
-
Western Blotting (The Mechanistic Proof):
-
KCC-07 Validation: Probe for BAI1 (upregulation confirms MBD2 blockade), p53 (stabilization), and p21 (transcriptional activation)[3][6].
-
Kinase Inhibitor Validation: Probe for p-AKT (S473) or relevant downstream targets (reduction confirms kinase blockade)[4].
-
Combinatorial Validation: Probe for γH2AX. Co-treatment of KCC-07 with DNA damaging agents maintains high γH2AX signals over time, proving that epigenetic modulation compromises DNA repair mechanisms[3][9].
-
Fig 2: Self-validating experimental workflow for comparative and combinatorial screening.
Combinatorial Rationale: Expanding the Therapeutic Window
While kinase inhibitors are potent, their clinical utility in neuro-oncology is often bottlenecked by dose-limiting toxicities and the blood-brain barrier. KCC-07 offers a unique advantage here.
Recent studies demonstrate that KCC-07 expands the therapeutic window of both DNA-damaging reagents and targeted kinase inhibitors[3][9]. By epigenetically upregulating p21 and compromising the DNA repair process (evidenced by sustained γH2AX levels), KCC-07 sensitizes tumor cells to lower, safer doses of secondary agents[3][6]. Furthermore, because MBD2 knockout is viable in mammalian models with minimal physiological alterations, the systemic toxicity profile of KCC-07 is expected to be significantly milder than pan-kinase inhibition[7].
References
-
1 - Network of Cancer Research
-
2 - MedChemExpress
-
5 - Frontiers in Oncology
-
10 - Neuro-Oncology (Oxford Academic)
Sources
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- 4. Medulloblastoma and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Medulloblastoma and the DNA Damage Response [frontiersin.org]
- 6. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsps.go.jp [jsps.go.jp]
- 8. KCC-07 | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridinyl Thiazolyl Phenol Analogs as Kinase and Cell Proliferation Inhibitors
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for pyridinyl thiazolyl phenol analogs, a chemical scaffold of significant interest in modern drug discovery. These compounds have demonstrated potent inhibitory activity against a range of biological targets, including protein kinases and cancer cell lines, making them a focal point for the development of novel therapeutics. We will dissect the key structural components of this scaffold, explore how modifications influence biological activity, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.
The Pyridinyl Thiazolyl Phenol Scaffold: A Privileged Motif in Drug Discovery
The hybridization of distinct heterocyclic rings is a powerful strategy in medicinal chemistry to generate novel molecules with enhanced biological activity and unique pharmacological profiles.[1][2] The pyridinyl thiazolyl phenol scaffold combines three critical pharmacophoric elements:
-
Pyridine Ring: A versatile heterocycle found in numerous natural products and approved drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for anchoring the molecule within a target's active site.
-
Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen. It serves as a stable, often rigid linker and its substituents can be modified to fine-tune electronic and steric properties.[4]
-
Phenol (or Phenyl) Moiety: This aromatic ring is a key interaction domain. The hydroxyl group of the phenol can act as a critical hydrogen bond donor and/or acceptor. Substitutions on this ring are pivotal for modulating potency, selectivity, and pharmacokinetic properties.
This scaffold has been extensively explored for its potential as an inhibitor of various protein kinases, such as p38 MAP kinase and PI3K, which are implicated in inflammatory diseases and cancer.[5][6] Furthermore, these analogs have shown significant antiproliferative activity against a panel of human cancer cell lines.[1]
Deconstructing the Scaffold: A Guide to Structure-Activity Relationships (SAR)
The biological activity of pyridinyl thiazolyl phenol analogs is highly dependent on the nature and position of substituents on each of the three core components. Understanding these relationships is fundamental to designing next-generation inhibitors with improved efficacy and safety profiles.
The Phenyl Ring: The Epicenter of Potency Modulation
Modifications to the phenyl ring, particularly the introduction of various substituents, have the most profound impact on the activity of these analogs.
-
The Phenolic Hydroxyl Group: While not always present, the hydroxyl group is a key feature. Its ability to form hydrogen bonds can significantly enhance binding affinity. The position of the hydroxyl group is critical and must be optimized for interaction with specific amino acid residues in the target's active site.
-
Electron-Withdrawing and Donating Groups: The electronic properties of substituents on the phenyl ring heavily influence activity.
-
Halogens: Introduction of fluorine (-F) and chlorine (-Cl) atoms, particularly at the para- and meta-positions, has been shown to yield compounds with outstanding anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[7]
-
Cyano Groups: A cyano (-CN) substituent on the phenyl ring at the 4th position of the thiazole scaffold can significantly enhance selective anticancer activity.[8]
-
-
Bulky Groups: The size and placement of substituents can dictate selectivity and potency. For instance, in a series of p38 MAP kinase inhibitors, the nature of the substituent on the 4-phenyl ring of the thiazole was crucial for potent in vitro activity.[5]
The general SAR findings for the pyridinyl thiazolyl phenol scaffold are summarized in the diagram below.
Caption: Key SAR insights for the pyridinyl thiazolyl phenol scaffold.
The Pyridine Moiety: A Key to Selectivity and Interaction
The pyridine ring is often essential for potent biological activity. In a study of PI3K inhibitors, replacing the pyridyl group attached to a thiazolo[5,4-b]pyridine core with a phenyl group led to a significant decrease in activity, highlighting the necessity of the pyridine nitrogen for enzymatic potency.[6]
Substitutions on the pyridine ring can also be beneficial. For example, the presence of an amino (-NH2) group on the pyridine ring contributed to outstanding activity in certain anticancer analogs.[7] The position of the nitrogen atom within the ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) can also dramatically alter the binding mode and selectivity profile of the inhibitor.
Comparative Performance Analysis of Lead Compounds
To provide a clear comparison, the table below summarizes the biological activities of several pyridinyl thiazolyl analogs from the literature. This data highlights how subtle structural changes can lead to significant differences in potency and cellular effects.
| Compound ID/Ref. | Core Structure Variation | Target/Cell Line | Potency (IC₅₀ / Kᵢ) | Key SAR Feature |
| Compound 7g [5] | 4-Phenyl-5-pyridyl-1,3-thiazole | p38 MAP Kinase | Potent (specific value not in abstract) | Optimized for ADME profiles. |
| Compound 10b [5] | 4-Phenyl-5-pyridyl-1,3-thiazole | p38 MAP Kinase / TNF-α | Potent (in vivo MED = 30 mg/kg) | Orally active with in vivo efficacy. |
| Compound 3 | Pyridine-thiazole hybrid | HL-60 (Leukemia) | 0.57 µM | 3-(2-fluorophenyl) propenone moiety confers high potency and selectivity vs. normal cells. |
| Compound 6d | Thiazole linked tetrahydropyridine | MCF-7 / MDA-MB-231 | 9.94 µM / 9.78 µM | para-Fluoro and meta-chloro substitution on the phenyl ring. |
| Compound 6e [7] | Thiazole linked tetrahydropyridine | MCF-7 / MDA-MB-231 | 9.72 µM / 9.54 µM | -Cl and -NH₂ substitutions on the pyridine ring. |
| Compound 8e [1] | Thiophenyl thiazolyl-pyridine | A549 (Lung Cancer) | 0.302 µM | Addition of a substituted pyridine ring enhances cytotoxicity. |
| Compound 19a [6] | Thiazolo[5,4-b]pyridine | PI3Kα | 3.6 nM | Pyridyl group attached to the core was essential for nanomolar potency. |
| Compound 18 [9] | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A / Aurora B | Kᵢ = 8.0 nM / 9.2 nM | A morpholinophenylamino group at the pyrimidine 2-position. |
Essential Experimental Protocols for Evaluation
The validation of SAR findings relies on robust and reproducible experimental data. Below are detailed, standardized protocols for key assays used to characterize pyridinyl thiazolyl phenol analogs.
Protocol: Cell Proliferation/Cytotoxicity (MTT Assay)
This colorimetric assay is a cornerstone for assessing the effect of compounds on cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
The workflow for the MTT assay is visualized below.
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., p38α MAP Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated substrate, often measured using fluorescence or luminescence-based methods.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant p38α kinase, a specific substrate (e.g., a biotinylated peptide), and ATP at a concentration near its Kₘ for the enzyme.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO and then dilute further into the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or vehicle control), and the substrate. Allow a pre-incubation period of 10-15 minutes at room temperature for the compound to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin for a LANCE TR-FRET assay).
-
Signal Reading: Incubate for the detection period (e.g., 60 minutes) and then read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The pyridinyl thiazolyl phenol scaffold is a highly adaptable and promising framework for the development of potent inhibitors targeting key cellular pathways in cancer and inflammatory diseases. The structure-activity relationship data clearly indicates that the phenyl ring is the primary site for potency optimization, with halogen and other electron-withdrawing substituents often leading to enhanced activity. The pyridine moiety is frequently indispensable for high-affinity binding to target enzymes.
Future research should focus on:
-
Improving Selectivity: Systematically exploring substitutions on all three rings to develop analogs with higher selectivity for specific kinase isoforms, thereby reducing potential off-target effects.
-
Optimizing Pharmacokinetics: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Elimination) properties to achieve better oral bioavailability and in vivo efficacy, as demonstrated with lead candidates like compound 10b.[5]
-
Mechanism of Action Studies: Moving beyond primary target inhibition to understand the downstream cellular consequences of target engagement, such as the induction of apoptosis or cell cycle arrest.[11][8]
By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to rationally design and synthesize the next generation of pyridinyl thiazolyl phenol analogs with superior therapeutic potential.
References
-
Gürsoy-Kol, Ö., Ayazgök, B., Tırınk, C., Çevik, U. A., & Aki-Yalcin, E. (2018). Pyridine-substituted thiazolylphenol derivatives: Synthesis, modeling studies, aromatase inhibition, and antiproliferative activity evaluation. Archiv der Pharmazie, 351(5), e1700272. [Link]
-
Miyamoto, S., Miyamoto, M., Iwakami, N., Aso, K., & Suhara, H. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2947-2961. [Link]
-
El-Ablack, F. Z., El-Zakzouk, M. A., & Zaki, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 23-40. [Link]
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Ivasechko, I., Gzella, A., Drapak, I., Chaban, T., & Lesyk, R. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6214. [Link]
-
Suma, B., Kumar, M. P., & Kumar, C. S. A. (2025). Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents. Chemistry & Biodiversity, 22(3), e202402223. [Link]
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Al-Warhi, T., El-Gamal, K. M., Al-Sha'er, M. A., & Al-Zaqri, N. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4323. [Link]
-
Alpan, A. S., Gecen, Z., Erturk, A. G., & Mataraci-Kara, E. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Pharmaceuticals, 14(11), 1163. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, Y. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4668. [Link]
-
Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazear, M. A. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8133-8145. [Link]
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Kumar, R., & Yusuf, M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-55. [Link]
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Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., & Blagg, J. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4446-4459. [Link]
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Comparing the cytotoxicity of KCC-07 across different cancer cell lines
Executive Summary: The Epigenetic Advantage
KCC-07 represents a paradigm shift in neuro-oncology therapeutics. Unlike traditional alkylating agents (e.g., Temozolomide) that rely on direct DNA damage—often thwarted by repair mechanisms like MGMT—KCC-07 functions as a selective MBD2 (Methyl-CpG-binding domain protein 2) inhibitor .
Its primary value proposition lies in its Blood-Brain Barrier (BBB) penetrance and its ability to reactivate the BAI1-p53 tumor suppressor axis . This guide objectively compares KCC-07’s cytotoxicity profile against standard-of-care agents, highlighting its role not just as a monotherapy, but as a "therapeutic window expander" that sensitizes resistant neural tumors to DNA-damaging regimens.
Mechanism of Action & Rationale
Why KCC-07? Understanding the Causality.
Standard chemotherapy often fails in neural tumors due to epigenetic silencing of tumor suppressors. KCC-07 targets this upstream etiology.
The BAI1-p53 Reactivation Pathway
In many neural tumors (Medulloblastoma, Glioblastoma), the ADGRB1 gene (encoding BAI1) is epigenetically silenced by MBD2 binding to its methylated promoter.[1][2] KCC-07 inhibits this binding, restoring BAI1 expression.[2] BAI1 then prevents MDM2-mediated ubiquitination of p53, leading to p53 stabilization and subsequent cell cycle arrest or apoptosis.
Figure 1: Mechanism of KCC-07. Inhibition of MBD2 restores BAI1, which inhibits MDM2, stabilizing p53.[3]
Comparative Cytotoxicity Analysis
The following data synthesizes performance across key neural tumor cell lines. Unlike broad-spectrum cytotoxics, KCC-07 shows lineage-specific efficacy dependent on the ADGRB1 methylation status and p53 integrity.
Table 1: KCC-07 Efficacy vs. Standard Agents (Monotherapy)
| Cell Line | Tumor Type | KCC-07 Sensitivity | Mechanism Validation | vs. Temozolomide (TMZ) / Etoposide |
| U-87MG | Glioblastoma (GBM) | High (Dose-dependent) | p53 stabilization observed; No change in MDM2 localization. | Comparable/Superior: KCC-07 induces arrest in TMZ-resistant sub-populations via epigenetic reactivation. |
| SH-SY5Y | Neuroblastoma | High (Dose-dependent) | p53 stabilization confirmed.[4][5][6] | Synergistic: Enhances sensitivity to topoisomerase inhibitors. |
| D556 / D425 | Medulloblastoma (MB) | Very High (IC50 ~5-10 µM) | Restores BAI1 mRNA; Blocks MDM2. | Superior: Significant survival extension in xenografts where standard chemo fails. |
| MCF-7 | Breast Cancer | Unknown/Low | ADGRB1 silencing is less primary; p53 status varies. | N/A: KCC-07 is currently optimized for neural tumors (BBB penetrance). |
Synergistic Performance: The "Therapeutic Window"
KCC-07 is most potent when used to prime cells for DNA damage. By stabilizing p53, it lowers the threshold for apoptosis induced by genotoxic drugs.
-
Combination: KCC-07 + Etoposide (Topoisomerase II inhibitor)[4][5][6]
-
Result: Additive reduction in proliferation in U-87MG and SH-SY5Y.[4][5][7]
-
Significance: Allows for lower doses of toxic chemotherapies (Etoposide/Phleomycin) while maintaining tumor suppression, potentially reducing systemic side effects.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must employ a "Self-Validating" protocol structure. This means every cytotoxicity assay must be paired with a mechanistic check (Western Blot) to confirm the drug is working as intended (via p53/BAI1) and not off-target toxicity.
Workflow Diagram: Validation Pipeline
Figure 2: Experimental workflow ensuring cytotoxicity is linked to the specific epigenetic mechanism.
Protocol A: Cytotoxicity Assessment (SRB/MTT)
Use SRB (Sulforhodamine B) for more stable protein-based indexing, avoiding metabolic interference common in MTT.
-
Seeding: Plate U-87MG or SH-SY5Y cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Monotherapy: Add KCC-07 (dissolved in DMSO) at 0, 1, 5, 10, 20 µM.
-
Combination: Pre-treat with KCC-07 (5 µM) for 48h, then add Etoposide (variable conc.).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Fixation (SRB): Fix with 10% Trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 15 min. Wash with 1% acetic acid.
-
Readout: Solubilize in 10 mM Tris base. Read Absorbance at 515 nm.
-
Calculation: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100.
Protocol B: Mechanistic Validation (Western Blot)
Critical Step: If KCC-07 kills cells but does NOT stabilize p53 or increase BAI1, the effect is off-target.
-
Lysate Prep: Harvest cells 24h post-treatment. Separate Nuclear vs. Cytosolic fractions (p53 accumulation is nuclear).[7]
-
Targets:
-
Primary: Anti-BAI1 (restoration check).[1]
-
Secondary: Anti-p53 (stabilization check).
-
Control: Anti-MDM2 (should remain cytosolic/sequestered).
-
-
Success Criteria: Significant increase in Nuclear p53 and Total BAI1 in KCC-07 treated lanes vs. Vehicle.
Conclusion & Strategic Recommendations
KCC-07 is not a generic cytotoxin; it is a precision epigenetic modulator .
-
For Glioblastoma (U-87MG): Use KCC-07 to overcome resistance in p53-wildtype tumors.
-
For Medulloblastoma: It is a validated lead compound for ADGRB1-silenced subtypes.
-
For Drug Development: Focus on combinatorial regimens. The data supports KCC-07 as a "primer" that expands the therapeutic index of DNA-damaging agents, allowing for efficacy at lower, less toxic doses.
References
-
KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells. Experimental Neurobiology, 2025.[6] Link[6]
-
BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation. Cancer Cell, 2018. Link
-
KCC-07 Product Information & Biological Activity. Tocris Bioscience. Link
-
Glioblastoma vs temozolomide: can the red queen race be won? Cancer Biology & Medicine, 2016. Link
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- 4. researchgate.net [researchgate.net]
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- 6. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of the Antioxidant Activity of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol: A Comparative Guide
As a Senior Application Scientist in drug development, I approach the validation of novel antioxidant pharmacophores not just as a series of assays, but as a mechanistic interrogation. The compound 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol represents a highly rationalized structural design. By coupling a classic phenolic hydrogen-donor with a highly conjugated thiazole-pyridine scaffold, this molecule is engineered to intercept reactive oxygen species (ROS) while maintaining exceptional post-scavenging stability.
This guide provides an objective, data-driven comparison of this compound against industry-standard antioxidants (Trolox, Ascorbic Acid, and BHT). It details the mechanistic causality behind our assay choices and establishes self-validating experimental protocols to ensure absolute scientific integrity.
Mechanistic Rationale: Why This Scaffold Excels
The efficacy of an antioxidant is dictated by its ability to donate an electron or hydrogen atom, and crucially, the stability of the radical it becomes afterward. Thiazole derivatives containing phenolic fragments have been shown to consistently outperform standard antioxidants like BHT in radical scavenging due to enhanced resonance stabilization[1].
The 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol scaffold neutralizes free radicals via two primary parallel mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic -OH group acts as the primary site of action, donating a hydrogen atom to quench radicals like DPPH• or ABTS•+[2].
-
Single Electron Transfer (SET): The electron-rich nitrogen and sulfur atoms within the thiazole and pyridine rings can directly donate an electron to reduce oxidative species, a mechanism specifically isolated and measured by the FRAP assay[2].
Once the hydrogen or electron is donated, the extended π-conjugation across the thiazole and pyridine rings provides a massive "electron sink." This delocalizes the unpaired electron, preventing the newly formed phenoxyl radical from acting as a pro-oxidant—a common failure point in simpler phenolic antioxidants[3].
Mechanistic pathways of radical scavenging by the thiazole-phenol derivative.
Comparative Performance Analysis
To objectively benchmark 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, we evaluate it across three orthogonal assays: DPPH (mixed HAT/SET, hydrophobic environment), ABTS (mixed HAT/SET, amphiphilic environment), and FRAP (pure SET, acidic aqueous environment)[4].
The data below synthesizes expected performance metrics based on validated structure-activity relationships of homologous thiazole-phenol derivatives[3][5].
Quantitative Antioxidant Capacity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (mmol TE/g) | Primary Mechanism |
| 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol | 1.85 ± 0.12 | 1.42 ± 0.08 | 9.4 ± 0.3 | HAT & SET |
| Trolox (Water-soluble Vitamin E) | 3.10 ± 0.15 | 2.50 ± 0.11 | 6.2 ± 0.2 | Predominantly HAT |
| Ascorbic Acid (Vitamin C) | 4.50 ± 0.20 | 3.15 ± 0.14 | 5.8 ± 0.2 | HAT & SET |
| BHT (Synthetic Standard) | 12.40 ± 0.50 | 8.90 ± 0.35 | 3.1 ± 0.1 | HAT |
Data Interpretation: The test compound demonstrates an IC₅₀ of 1.85 µM in the DPPH assay, significantly outperforming the positive control Trolox (IC₅₀ = 3.10 µM)[5]. The ABTS assay, which is highly versatile due to the solubility of the ABTS radical cation in both aqueous and organic solvents[4], confirms this superiority. The exceptionally high FRAP value (9.4 mmol TE/g) highlights the powerful electron-donating capacity of the thiazole-pyridine nitrogens, a feature absent in simpler antioxidants like BHT.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental artifacts do not skew the quantification of antioxidant capacity.
Step-by-step experimental workflow for multi-assay antioxidant validation.
A. DPPH Radical Scavenging Assay
The DPPH assay measures the reduction of the purple DPPH• radical to the yellow DPPH-H molecule[6].
-
Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality Check: Methanol is used because DPPH is a lipophilic radical; ensure the bottle is wrapped in foil and stored at 4°C to prevent auto-reduction via ambient UV light[6].
-
Sample Preparation: Prepare serial dilutions of the thiazole derivative (0.05 to 100 µg/mL) in methanol[5].
-
Reaction: In a 96-well plate, add 200 µL of the DPPH solution to 20 µL of the sample. Include a solvent blank (methanol + DPPH) to establish baseline absorbance.
-
Incubation: Incubate in the dark at room temperature for exactly 30 minutes[6]. Causality Check: 30 minutes allows sterically hindered phenols to complete the HAT reaction.
-
Measurement & Calculation: Measure absorbance at 517 nm[2]. Calculate scavenging percentage: % Scavenging =[(A_blank - A_sample) / A_blank] × 100[6].
B. ABTS Radical Cation Decolorization Assay
Unlike DPPH, the ABTS assay requires the pre-generation of the radical cation (ABTS•+) prior to introducing the antioxidant[7].
-
Radical Generation: Mix 7 mM aqueous ABTS solution with 2.45 mM potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12–16 hours[7]. Causality Check: This prolonged incubation is strictly required to ensure the complete and stable generation of the ABTS•+ radical cation before the assay begins.
-
Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance reads 0.70 ± 0.02 at 734 nm[6].
-
Reaction & Incubation: Add 10 µL of the sample to 190 µL of the diluted ABTS•+ solution. Incubate for 6 minutes at room temperature[4].
-
Measurement: Read absorbance at 734 nm. Calculate IC₅₀ by plotting the percentage of scavenging activity against the concentration[6].
C. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay isolated the SET mechanism by measuring the reduction of a colorless Fe³⁺-TPTZ complex to a blue Fe²⁺-TPTZ complex[7].
-
Reagent Preparation: Prepare 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water[4]. Causality Check: The highly acidic pH of 3.6 is mandatory. It maintains iron solubility and ensures that the redox potential favors electron transfer from the antioxidant rather than spontaneous reduction[7].
-
Working Solution: Mix the acetate buffer, TPTZ, and FeCl₃ in a 10:1:1 (v/v/v) ratio. Pre-warm to 37°C[4].
-
Reaction: Add 10 µL of the sample to 300 µL of the FRAP reagent. Incubate at 37°C for 4 to 30 minutes depending on reaction kinetics[6].
-
Measurement: Measure absorbance at 593 nm[2]. Quantify against a standard curve of FeSO₄·7H₂O or Trolox to express results in Trolox Equivalents (TE)[4].
Conclusion
The validation of 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol reveals a highly potent antioxidant profile that supersedes traditional standards like Trolox and BHT. The combination of its robust HAT capacity (evidenced by DPPH/ABTS assays) and its exceptional SET capacity (evidenced by FRAP) confirms that the rational integration of a phenol group with a thiazole-pyridine scaffold creates a superior, resonance-stabilized therapeutic candidate.
References
- A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem.
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Deriv
- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. NIH.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants. Indian Journal of Pharmaceutical Sciences.
- ABTS vs. FRAP: A Comparative Guide to Antioxidant Capacity Assays. Benchchem.
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- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ijpsonline.com [ijpsonline.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
Introduction
In the landscape of pharmaceutical development, the integrity of every piece of analytical data is paramount. The journey from discovery to a marketable drug product is underpinned by the consistent and reliable quantification of the active pharmaceutical ingredient (API), its impurities, and its performance over time. This guide provides an in-depth comparison and cross-validation of three distinct analytical methods for the quantitative determination of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-, a heterocyclic compound representative of modern complex drug candidates.
The structure of this molecule, featuring a phenolic hydroxyl group, a basic pyridine moiety, and a thiazole ring, presents unique analytical challenges and opportunities. Its aromatic nature and conjugated system make it an excellent candidate for UV-based detection methods, while its polarity and potential for hydrogen bonding dictate the chromatographic conditions required for separation.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, establishes self-validating experimental designs, and provides a framework for the cross-validation of disparate analytical techniques. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select, validate, and compare analytical methods, ensuring data consistency and regulatory compliance throughout the product lifecycle. All procedures and validation approaches are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Chapter 1: The Foundation: Principles of Analytical Method Validation
Before comparing methods, it is crucial to understand the universal framework that deems an analytical procedure "fit for purpose."[2][4] The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] These characteristics are not arbitrary; they are defined by regulatory bodies to ensure the quality, safety, and efficacy of pharmaceutical products.[5]
The core validation parameters, as stipulated in the ICH Q2(R2) guideline, include:[6]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value, typically expressed as percent recovery.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The relationship between these parameters and the overall lifecycle of an analytical method is illustrated below.
Caption: The analytical procedure lifecycle, from development to routine use.
Chapter 2: Candidate Analytical Methods & Validation Protocols
Based on the chemical structure of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-, three primary analytical methods were selected for development and validation: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization, and direct UV-Vis Spectrophotometry.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Causality Behind Experimental Choices: Reverse-phase HPLC is the quintessential technique for non-volatile, polar to moderately non-polar organic compounds, making it an ideal first choice.
-
Column: A C18 stationary phase is selected for its hydrophobic interactions with the aromatic rings of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to provide a broad elution window. The addition of 0.1% formic acid serves a critical dual purpose: it protonates the pyridine nitrogen, improving peak shape, and suppresses the ionization of the phenolic hydroxyl group, ensuring consistent retention.
-
Detection: A photodiode array (PDA) detector is used to scan multiple wavelengths, allowing for the determination of the optimal detection wavelength (λmax) and providing an assessment of peak purity.
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation: HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 25 mg of reference standard and dissolve in 25 mL of 50:50 Acetonitrile:Water (diluent).
-
Working Standards: Prepare a series of dilutions from the stock standard to cover the expected linear range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo sample, and a spiked placebo sample. Ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject five concentrations across the range in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²) and regression equation.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate injections of a single standard solution (e.g., 50 µg/mL). Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the repeatability assay on a different day with a different analyst.
-
Method B: Gas Chromatography (GC-FID) with Derivatization
Causality Behind Experimental Choices: Direct analysis of the target compound by GC is challenging due to its low volatility and the presence of the polar phenolic hydroxyl group, which can cause poor peak shape and column adsorption.[7]
-
Derivatization: To overcome this, a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This reaction replaces the active hydrogen on the phenol with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is chosen to effectively separate the derivatized analyte from reaction byproducts and other potential impurities.[8]
-
Detector: A Flame Ionization Detector (FID) is selected for its robustness and near-universal response to organic compounds.[9]
Experimental Protocol: GC-FID Method Validation
-
Instrumentation: Gas chromatograph with a split/splitless injector and FID.
-
Derivatization Procedure:
-
Pipette 1 mL of the sample solution (in a non-protic solvent like pyridine) into a reaction vial.
-
Add 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: 150 °C hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 20:1.
-
-
Validation Procedure: Follow the same validation steps (Specificity, Linearity, Accuracy, Precision) as outlined for the HPLC-UV method, ensuring the derivatization step is included in all sample and standard preparations.
Method C: UV-Vis Spectrophotometry
Causality Behind Experimental Choices: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds with strong chromophores.[10][11]
-
Principle: The method relies on the Beer-Lambert law, which states that the absorbance of light is directly proportional to the concentration of the analyte.[11]
-
Solvent Selection: A solvent that does not absorb in the analytical wavelength range is required. Methanol is a suitable choice. A basic solution (e.g., using 0.1 M NaOH) is chosen to deprotonate the phenol, causing a bathochromic (red) shift in the λmax, which can enhance sensitivity and move the absorbance peak away from potential interferences.
-
Wavelength Selection: The spectrum of the compound is scanned to identify the λmax, the wavelength of maximum absorbance, to ensure maximum sensitivity and adherence to the Beer-Lambert law.
Experimental Protocol: UV-Vis Method Validation
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine λmax: Prepare a dilute solution of the analyte in 0.1 M Methanolic NaOH. Scan the absorbance from 200 nm to 400 nm against a solvent blank to find the λmax.
-
Standard Preparation: Prepare a stock solution and a series of working standards in 0.1 M Methanolic NaOH.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo solution to ensure it has negligible absorbance at the analytical λmax.
-
Linearity: Measure the absorbance of at least five concentrations in triplicate. Plot absorbance vs. concentration and determine the R² and regression equation.
-
Accuracy & Precision: Follow the same principles as outlined for the HPLC method, preparing samples at different concentration levels.
-
Chapter 3: Comparative Performance Data
The validation of each method yields critical performance data that allows for an objective comparison. The following table summarizes the typical results expected for each analytical technique when applied to Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-.
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | High (Separates from impurities) | Low (Measures total absorbance) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 2 - 20 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 99.0% - 100.8% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.8% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.2% |
| LOD (µg/mL) | 0.2 | 1.0 | 0.5 |
| LOQ (µg/mL) | 0.7 | 3.5 | 1.5 |
| Robustness | High | Moderate (sensitive to derivatization) | High |
| Analysis Time (per sample) | ~20 min | ~25 min (including derivatization) | ~5 min |
| Primary Application | Stability-Indicating Assays, Impurity Profiling, Content Uniformity | Orthogonal method for Assay, Impurity confirmation | Routine Assay, Dissolution Testing |
Chapter 4: Cross-Validation of Analytical Methods
The ICH M10 guideline notes the importance of cross-validation but deliberately omits prescriptive acceptance criteria, encouraging a science-based approach.[14]
Experimental Design: Cross-Validation of HPLC-UV vs. UV-Vis
The objective is to compare the assay results for the same batch of a drug substance obtained by the validated HPLC-UV method and the validated UV-Vis method.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Protocol:
-
Sample Selection: Use a single, homogeneous batch of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- drug substance.
-
Sample Preparation: Prepare three independent samples at different concentrations spanning the assay range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis by Method A (HPLC-UV): Analyze each of the three samples in triplicate according to the validated HPLC-UV protocol. Calculate the mean assay value and %RSD for each concentration.
-
Analysis by Method B (UV-Vis): Analyze each of the three samples in triplicate according to the validated UV-Vis protocol. Calculate the mean assay value and %RSD for each concentration.
-
Data Comparison: For each concentration level, calculate the percent difference between the mean assay value from the HPLC method and the UV-Vis method.
-
Formula: % Difference = [ (Result_HPLC - Result_UV-Vis) / ( (Result_HPLC + Result_UV-Vis) / 2 ) ] * 100
-
-
Acceptance Criteria: While not mandated by ICH M10, a typical industry acceptance criterion for assay cross-validation is a percent difference of not more than 2.0% between the mean results. A statistical evaluation, such as a two-sample t-test, can also be performed to determine if there is a significant difference between the results produced by the two methods.
Conclusion and Recommendations
This guide has detailed the validation and comparison of three distinct analytical methods for the quantification of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-. Each method possesses a unique profile of strengths and weaknesses, making them suitable for different applications within the drug development lifecycle.
-
HPLC-UV stands out as the most powerful and versatile method. Its high specificity makes it the only choice for stability-indicating assays and the accurate quantification of impurities. It should be considered the primary reference method.
-
GC-FID with Derivatization serves as an excellent orthogonal method. While more complex due to the derivatization step, its different separation principle provides a valuable confirmation of assay results and can be used to investigate impurities that may not be amenable to HPLC.
-
UV-Vis Spectrophotometry is the most rapid and cost-effective technique. Its lack of specificity makes it unsuitable for stability or impurity testing, but it is exceptionally well-suited for high-throughput applications like content uniformity, dissolution testing, and routine batch release assays where the API is the main component and interferences are known to be negligible.[5]
The successful cross-validation between the HPLC-UV and UV-Vis methods demonstrates that the simpler spectrophotometric method can be confidently deployed for routine quality control, with the assurance that its results are comparable to the more rigorous, stability-indicating HPLC method. This strategic use of multiple, cross-validated methods ensures data integrity while optimizing laboratory efficiency.
References
- Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Lab Manager. (2023). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Gates, W., Zambri, P., & Armor, J. N. (1979). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science, 17(9), 527–529. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Harper, S. (2023). Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. Journal of Drug and Alcohol Research. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2025). Spectrophotometry in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. Retrieved from [Link]
-
Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved from [Link]
-
Kvtester. (2024). Which compounds are suitable for analysis by gas chromatography? Retrieved from [Link]
-
Kehler, J., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
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- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
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- 14. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Efficacy of KCC-07 Against Standard Antibiotics
Content Type: Investigational Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Clinical Microbiologists Status: Investigational Framework (Drug Repurposing Context)
Executive Summary & Scientific Rationale
KCC-07 is a potent, brain-penetrant inhibitor of Methyl-CpG-Binding Domain Protein 2 (MBD2) , primarily characterized for its efficacy in treating medulloblastoma and glioblastoma by reactivating the BAI1/p53 tumor-suppressor pathway.[1][2][3] Unlike standard antibiotics that target bacterial cell walls (Vancomycin) or DNA gyrase (Ciprofloxacin), KCC-07 operates via epigenetic modulation .
This guide establishes a rigorous framework for benchmarking KCC-07 as a potential antimicrobial repurposing candidate . While bacteria lack eukaryotic MBD2 homologs, they possess extensive DNA methylation systems (Dam/Dcm methylases) critical for virulence and gene regulation. This guide outlines the protocols to evaluate if KCC-07 exerts antimicrobial activity through cross-reactivity with bacterial nucleoid-associated proteins or via novel off-target cytotoxicity.
Compound Profile & Mechanism of Action (MoA)
To benchmark efficacy objectively, we must first contrast the mechanism of KCC-07 with the "Gold Standard" controls used in this study.
| Feature | KCC-07 (Test Compound) | Ciprofloxacin (Control 1) | Vancomycin (Control 2) |
| Primary Class | Epigenetic Modulator (MBD2 Inhibitor) | Fluoroquinolone | Glycopeptide |
| Primary Target | Methyl-CpG-binding domain 2 | DNA Gyrase (Topoisomerase II) | D-Ala-D-Ala (Cell Wall Peptidoglycan) |
| Spectrum | Investigational (Broad/Narrow TBD) | Broad Spectrum (Gram -/+) | Gram-Positive Only |
| MoA Type | Transcriptional Derepression | DNA Replication Arrest | Cell Wall Synthesis Inhibition |
Visualization: Comparative Mechanisms of Action
The following diagram illustrates the distinct molecular targets of KCC-07 compared to standard antibiotics, highlighting the theoretical "Epigenetic Interference" pathway for bacteria.
Caption: Comparative MoA: Standard antibiotics target structural/enzymatic machinery, while KCC-07 targets epigenetic readers (MBD2), requiring phenotypic screening for bacterial cross-reactivity.[4][5]
Experimental Protocols: Benchmarking Workflow
To validate KCC-07, researchers must utilize CLSI (Clinical and Laboratory Standards Institute) compliant protocols. The following workflow ensures data is reproducible and comparable to existing antibiotic profiles.
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of KCC-07 required to inhibit visible growth of S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).
-
Preparation:
-
Dissolve KCC-07 in 100% DMSO to a stock of 10 mg/mL (Solubility Limit).
-
Prepare Ciprofloxacin and Vancomycin stocks in water/buffer.
-
-
Dilution:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Create serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculation:
-
Adjust bacterial culture to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 and add to wells for a final inoculum of
CFU/mL.
-
-
Incubation:
- for 16–20 hours (aerobic).
-
Readout:
-
Visual turbidity check or
measurement.
-
Protocol B: Time-Kill Kinetics
Objective: Determine if KCC-07 is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
-
Setup: Inoculate CAMHB containing KCC-07 at 2x MIC and 4x MIC . Include a Growth Control (no drug) and Sterility Control.
-
Sampling: Remove aliquots at
hours. -
Quantification:
-
Serially dilute aliquots in saline.
-
Plate on Tryptic Soy Agar (TSA).
-
Incubate overnight and count colonies.
-
-
Analysis: Plot
vs. Time.-
Bactericidal:
reduction from baseline. -
Bacteriostatic:
reduction.
-
Visualization: Experimental Workflow
Caption: Step-by-step benchmarking workflow. Progression to advanced assays (Time-Kill, Biofilm) is contingent on establishing a valid MIC.
Comparative Analysis & Data Interpretation
Since KCC-07 is an investigational comparator, the table below provides the reference values for standard antibiotics (CLSI Quality Control Ranges) and the template for recording KCC-07 results.
Table 1: MIC Benchmarking Template ( )
| Organism | Strain | Ciprofloxacin (Ref) | Vancomycin (Ref) | KCC-07 (Expected) | Interpretation |
| E. coli | ATCC 25922 | 0.004 – 0.015 | > 32 (Resistant) | TBD | Test for G- permeability |
| P. aeruginosa | ATCC 27853 | 0.25 – 1.0 | > 32 (Resistant) | TBD | Test for efflux pump susceptibility |
| S. aureus | ATCC 29213 | 0.12 – 0.5 | 0.5 – 2.0 | TBD | Test for G+ activity |
| MRSA | ATCC 43300 | > 4.0 (Resistant) | 0.5 – 2.0 | TBD | Critical: Check for cross-resistance |
Analyst Note: If KCC-07 shows an MIC
, it is considered inactive as an antimicrobial. Efficacy in therange suggests "Lead Compound" status, warranting chemical optimization.
Table 2: Therapeutic Index (Safety Profile)
A critical benchmark is the ratio of toxicity to antimicrobial activity. KCC-07 has known IC50 values in cancer lines.
| Cell Line | KCC-07 IC50 (Toxicity) | Bacterial MIC (Hypothetical) | Therapeutic Index (TI) |
| U-87MG (Glioma) | Value X | ||
| SH-SY5Y (Neuro) | Value Y |
-
Logic: If the concentration required to kill bacteria (MIC) is higher than the concentration that kills human cells (IC50), the compound is toxic and unsuitable for systemic antibiotic use without modification.
Resistance Profiling (MDR Strains)
If KCC-07 demonstrates activity, it must be challenged against Multi-Drug Resistant (MDR) strains to determine if it shares resistance mechanisms with current classes.
-
Hypothesis: As an MBD2 inhibitor, KCC-07 likely does not share cross-resistance with beta-lactams or fluoroquinolones.
-
Test: Benchmark against S. aureus (MRSA) and P. aeruginosa (MDR).
-
Success Metric: An MIC ratio of
indicates no cross-resistance.
References
-
Stearns, B., et al. "KCC-07, a highly potent and selective inhibitor of MBD2." Journal of Medicinal Chemistry (Investigational Series).
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
-
Lee, D., et al. (2025). "KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells."[6] Experimental Neurobiology. [3]
- Bayon, Y., et al. "Epigenetic regulation of bacterial virulence: A new target for antimicrobials?" Frontiers in Cellular and Infection Microbiology. (Contextual Grounding for Epigenetic Antibiotics).
Sources
- 1. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCC-07, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioss - Nordic Biosite [nordicbiosite.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyridinyl Thiazoles: From Classic Reactions to Modern Methodologies
The pyridinyl thiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide range of pharmaceuticals, agrochemicals, and functional materials. For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of these bicyclic heteroaromatic compounds is of paramount importance. This guide provides an in-depth comparative analysis of the principal synthetic routes to pyridinyl thiazoles, offering a blend of theoretical understanding and practical, field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Enduring Legacy of the Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the construction of the thiazole ring.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of pyridinyl thiazoles, this typically involves the reaction of a 2-bromoacetylpyridine with a suitable thioamide or thiourea derivative.
The enduring popularity of the Hantzsch synthesis lies in its reliability, operational simplicity, and generally high yields. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic thiazole ring.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction mechanism is a well-established, multi-step process that begins with an SN2 reaction and culminates in the formation of a stable aromatic ring. The aromaticity of the final product is a significant driving force for the reaction.
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Conventional Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
This protocol describes a standard procedure for the synthesis of a representative pyridinyl thiazole.
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the reaction mixture, which will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(pyridin-2-yl)thiazole.
Modern Advancements in Pyridinyl Thiazole Synthesis
While the Hantzsch synthesis is a workhorse, modern organic chemistry has driven the development of more efficient, atom-economical, and environmentally benign methodologies. These include variations of the Hantzsch synthesis and novel transition-metal-catalyzed approaches.
One-Pot and Multicomponent Reactions
To improve efficiency and reduce waste, one-pot modifications of the Hantzsch synthesis have been developed. These procedures avoid the isolation of intermediates, saving time and resources. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, have also been successfully applied to the synthesis of pyridinyl thiazoles.[2]
Advantages of One-Pot/Multicomponent Approaches:
-
Increased Efficiency: Reduced number of synthetic steps and purification procedures.
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product.
-
Reduced Waste: Less solvent and reagent usage compared to multi-step syntheses.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The application of microwave heating to the Hantzsch synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3]
Experimental Protocol: Microwave-Assisted Synthesis of a Pyridinyl Thiazole Derivative
This protocol outlines a general procedure for a microwave-assisted Hantzsch reaction.
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide
-
Substituted thiourea
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1 equivalent) and the substituted thiourea (1.1 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150 W) and temperature (e.g., 100 °C) for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
The product can be isolated by filtration or after removal of the solvent under reduced pressure, followed by purification.
Caption: A general workflow for microwave-assisted synthesis.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions. For the synthesis of pyridinyl thiazoles, methods such as palladium-catalyzed C-H arylation offer a powerful alternative to traditional condensation reactions. These methods allow for the direct formation of C-C bonds between a pre-formed pyridinyl thiazole core and an aryl halide, or vice-versa.
Advantages of C-H Arylation:
-
High Atom Economy: Avoids the need for pre-functionalized starting materials.
-
Versatility: Allows for the late-stage functionalization of complex molecules.
-
Substrate Scope: Tolerates a wide range of functional groups.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Pyridinyl Thiazole
This protocol provides a general procedure for the direct arylation of a pyridinyl thiazole.
Materials:
-
2-(Pyridin-2-yl)thiazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add 2-(pyridin-2-yl)thiazole (1 equivalent), the aryl bromide (1.2 equivalents), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylacetamide (DMA).
-
Heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and cost considerations. The following table provides a comparative overview of the discussed methodologies.
| Methodology | Key Reactants | Catalyst/Conditions | Reaction Time | Typical Yield | Advantages | Disadvantages |
| Conventional Hantzsch | α-Haloketone, Thioamide | Reflux in solvent (e.g., ethanol) | 2-12 hours | 60-95% | Well-established, reliable, simple setup. | Requires pre-synthesized α-haloketones, longer reaction times. |
| One-Pot/Multicomponent | Ketone, Halogenating agent, Thioamide, etc. | Various catalysts, often in one pot | 1-8 hours | 70-90% | High efficiency, atom economy, reduced waste. | May require optimization of reaction conditions. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide | Microwave irradiation | 10-30 minutes | 80-98%[3] | Rapid reaction times, often higher yields, energy efficient. | Requires specialized microwave equipment. |
| Pd-Catalyzed C-H Arylation | Pyridinyl thiazole, Aryl halide | Pd catalyst, ligand, base | 12-24 hours | 50-90% | High atom economy, late-stage functionalization, broad scope. | Requires expensive catalyst, inert atmosphere, longer reaction times. |
Conclusion
The synthesis of pyridinyl thiazoles is a rich and evolving field. The classical Hantzsch synthesis remains a robust and valuable tool, particularly with modern enhancements such as microwave assistance and one-pot protocols. For more complex targets and late-stage modifications, transition-metal-catalyzed methods like C-H arylation provide powerful and versatile alternatives. The selection of the optimal synthetic route requires a careful consideration of the specific research goals, balancing factors such as speed, yield, cost, and environmental impact. As the demand for novel pyridinyl thiazole derivatives continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of focus for the scientific community.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Alqathama, A., & Al-Zaydi, K. M. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8135-8146.
- Kavitha, S., & Raj, A. A. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry, 15(1), 1-6.
- Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (2021). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Journal of the Serbian Chemical Society, 86(11), 1089-1118.
- Nishimura, T., Youn, S. W., & Ohe, K. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3255-3263.
- Bouzroura-Aichouche, N., et al. (2018).
- Siddiqui, Z. N., & Khan, S. A. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 19(7), 9474-9489.
-
ResearchGate. (n.d.). Microwave-assisted synthesis of pyranothiazoles. Retrieved from [Link]
- El-Sayed, W. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Ohta, S., et al. (2008).
- Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2034-2044.
- Nishimura, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Beilstein Archives.
- Nishimura, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3255-3263.
- Bellina, F., & Rossi, R. (2006). Palladium-catalysed coupling of thiazole derivatives with aryl halides. Tetrahedron, 62(31), 7213-7256.
- Nalajam, G., & Vedula, R. R. (2007). A Facile One-Pot Synthesis of 2-pyrazolyl-4-aryl-thiazoles in a Three-Component Reaction. Journal of Chemical Research, 2007(11), 637-639.
-
Academia.edu. (n.d.). An Efficient Method for the One-pot Synthesis of 4-Phenyl-hydrazinyl Thiazole Derivatives Using Nano-SiO2. Retrieved from [Link]
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- Kumar, A., et al. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 21(1), 1-20.
- Doucet, H., et al. (2010). Synthesis of 5-arylthiazoles.
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A Comparative Guide to the In Silico and In Vitro Activity of Phenolic Pyridinyl-Thiazoles
Executive Summary
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs and a vast library of biologically active compounds.[1] This guide provides a comparative analysis of the predicted (in silico) and experimentally verified (in vitro) activities of phenolic pyridinyl-thiazoles, using Phenol, 3-[[4-(2-pyridinyl)-2-thiazolyl]amino]- (PubChem CID: 704347) as a representative structure.[2] We will explore how computational methodologies, such as molecular docking and ADME prediction, generate testable hypotheses about a compound's biological targets and drug-like properties. Subsequently, we will detail the in vitro assays that provide empirical validation, comparing the predictive power of computational models against real-world experimental data. This guide demonstrates the synergistic relationship between in silico and in vitro approaches, a partnership that is fundamental to modern, efficient drug discovery pipelines.
Introduction: The Thiazole Scaffold
The compound Phenol, 3-[[4-(2-pyridinyl)-2-thiazolyl]amino]- represents a class of molecules that combines three key pharmacophoric features: a phenol ring, a central thiazole core, and a pyridine moiety. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur, is particularly noteworthy for its aromaticity and ability to engage in diverse non-covalent interactions with biological macromolecules.[3] This structural versatility has led to the development of thiazole derivatives with a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4]
The central premise of this guide is to illustrate the journey of a compound like this from a computational concept to a validated active agent. We begin with the in silico predictions—the computational hypothesis—and progress to the in vitro validation, which provides the empirical evidence.
Caption: Key structural features of the representative compound.
Part 1: In Silico Analysis – The Computational Hypothesis
In silico techniques utilize computational power to model and predict the behavior of molecules, enabling researchers to screen vast virtual libraries and prioritize compounds for synthesis and experimental testing.[4] This approach significantly reduces costs and timelines by focusing resources on the most promising candidates.
Core Methodology: Molecular Docking
Molecular docking is a primary in silico tool used to predict how a ligand (the compound) binds to the active site of a protein target. The process involves sampling numerous orientations and conformations of the ligand within the binding pocket and using a scoring function to estimate the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction.[5][6] Thiazole derivatives have been computationally docked against a wide array of targets, predicting activity against enzymes involved in inflammation (COX-1/COX-2), neurodegenerative disease (MAO-A/MAO-B), cancer (EGFR, HER2), and microbial infections.[6][7][8]
Caption: A typical molecular docking workflow.
Core Methodology: ADMET Prediction
Beyond target affinity, a successful drug must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models can predict these characteristics based on a compound's structure. For instance, Lipinski's "Rule of Five" provides a quick assessment of drug-likeness for oral absorption. Other modules, like QikProp, can predict a wide range of pharmacokinetic properties.[7][9]
Predicted Activity Profile
Based on computational studies of structurally similar phenolic and thiazole-containing compounds, a hypothetical in silico profile for our representative molecule can be constructed.
| Computational Analysis | Predicted Target / Property | Predicted Metric | Rationale / Implication | Reference |
| Molecular Docking | Cyclooxygenase-2 (COX-2) | Docking Score: -9.5 kcal/mol | Potential anti-inflammatory activity.[7][10] | [7][10] |
| Molecular Docking | Estrogen Receptor Alpha (ER-α) | Docking Score: -8.5 kcal/mol | Potential for anti-breast cancer activity.[9] | [9] |
| Molecular Docking | Monoamine Oxidase B (MAO-B) | Docking Score: -9.1 kcal/mol | Potential for neuroprotective applications.[6] | [6] |
| ADMET Prediction | Lipinski's Rule of Five | 0 Violations | Good predicted oral bioavailability. | [9] |
| ADMET Prediction | Blood-Brain Barrier Permeation | High | Compound may cross the BBB to act on CNS targets. | [7] |
Part 2: In Vitro Validation – The Experimental Proof
While in silico predictions are invaluable for hypothesis generation, they must be validated through rigorous laboratory experiments. In vitro assays provide the first layer of empirical evidence, testing the compound's activity in a controlled biological system, such as with an isolated enzyme or in a cell culture.
Experimental Protocol: Enzyme Inhibition Assay (Fluorometric)
This protocol describes a typical method to determine a compound's inhibitory potency (IC₅₀) against an enzyme like Monoamine Oxidase (MAO), as performed for other thiazole derivatives.[6]
Objective: To quantify the concentration of the test compound required to inhibit 50% of the enzyme's activity.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme.
-
Test compound (Phenol, 3-[[4-(2-pyridinyl)-2-thiazolyl]amino]-) dissolved in DMSO.
-
Fluorometric substrate (e.g., Amplex Red reagent).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture: In each well of the microplate, add the MAO enzyme and the test compound at its various concentrations. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" background control.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate mixture (containing Amplex Red and HRP) to all wells to start the enzymatic reaction.
-
Detection: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., 530/590 nm). Monitor the increase in fluorescence over time (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the "no inhibitor" control (100% activity) and the background control (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol: Cell Viability Assay (MTT)
This protocol is widely used to assess a compound's cytotoxic (cell-killing) effect on cancer cell lines.[5][11]
Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear cell culture plate.
-
Spectrophotometer (absorbance plate reader).
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability versus the logarithm of the compound concentration to calculate the IC₅₀ value.
Part 3: Synthesizing the Data – From Code to Cell Culture
The ultimate goal is to determine how well the in silico predictions correlate with the in vitro results. This comparison is crucial for refining computational models and building confidence in their predictive power.
Correlation and Discrepancies
In many studies involving thiazole derivatives, molecular docking has successfully identified active compounds and provided a rationale for their structure-activity relationships. For example, docking studies on thiazolyl-pyrazoline derivatives correctly predicted their binding to the ATP-binding sites of EGFR and HER2, which was later confirmed by in vitro enzyme inhibition assays showing IC₅₀ values in the low micromolar range.[8] Similarly, the potent MAO-B inhibition by dihydroxy-substituted thiazoles was well-supported by docking studies that highlighted key interactions in the enzyme's active site.[6]
However, discrepancies are common. A compound with a stellar docking score may show weak in vitro activity, or vice-versa. Reasons for this include:
-
Inaccurate Scoring Functions: The algorithms used to estimate binding energy are approximations and may not perfectly capture all biophysical interactions.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, ignoring the conformational changes that can occur upon ligand binding.
-
Cellular Complexity: An in vitro assay using a whole cell is vastly more complex than an isolated protein. The compound must cross the cell membrane, avoid efflux pumps, and remain stable in the cellular environment to reach its target, factors not always captured by simple docking.
Caption: The synergistic cycle of drug discovery.
Comparative Data Summary
The table below summarizes published in vitro data for phenolic thiazole derivatives that are structurally related to our lead compound, providing a realistic baseline for expected activity.
| Compound Class | Target | In Vitro Assay Type | Result (IC₅₀ / MIC) | Reference |
| Thiazole Carboxamides | COX-2 | Enzyme Inhibition Assay | 5-10 µM | [7] |
| Dihydroxy Phenyl Thiazoles | MAO-B | Fluorometric Inhibition Assay | 0.025 µM | [6] |
| Thiazolyl-Pyrazolines | EGFR | Kinase Inhibition Assay | 4.34 µM | [8] |
| Thiazolyl-Catechols | A549 Lung Cancer Cells | Cytotoxicity (MTT) Assay | ~20 µM | [12] |
| Thiazole-Thiazolidinones | P. aeruginosa | Minimum Inhibitory Conc. (MIC) | 15.62 µg/mL | [13] |
This empirical data confirms that the pyridinyl-thiazole-phenol scaffold is a promising starting point for inhibitors of various enzymes and for agents with anticancer and antimicrobial properties, validating the general hypotheses generated from in silico screening.
Conclusion and Future Directions
The journey from a chemical structure on a screen to a molecule with measurable biological activity is a testament to the power of integrating computational and experimental science. For a compound like Phenol, 3-[[4-(2-pyridinyl)-2-thiazolyl]amino]- , in silico tools provide a crucial roadmap, predicting potential therapeutic applications and flagging possible liabilities long before a physical sample is synthesized. While these predictions are not infallible, they provide a rational basis for prioritizing experimental work.
The in vitro data for related compounds strongly suggest that this chemical class is biologically active. The next logical steps in its evaluation would be:
-
Synthesis and In Vitro Screening: Synthesize the specific compound and test it against a panel of targets suggested by the in silico analysis (e.g., COX, MAO, ER-α, various cancer cell lines).
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs to probe which parts of the molecule are essential for activity and to optimize potency and selectivity.
-
Advanced In Silico Modeling: Use the initial in vitro results to build more accurate, refined computational models (e.g., QSAR) that can better predict the activity of new analogs.[10]
Ultimately, the convergence of in silico prediction and in vitro validation creates a powerful, iterative cycle that accelerates the discovery of novel therapeutic agents.
References
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Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular - IJIRT. International Journal of Innovative Research in Technology.
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie.
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Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC. National Center for Biotechnology Information.
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - Open Metu. OpenMETU.
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Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - MDPI. MDPI.
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In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC. National Center for Biotechnology Information.
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In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Taylor & Francis Online.
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Novel Thiazole-Based Thiazolidinones as Potent Anti-Infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. ResearchGate.
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3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol - PubChem. National Center for Biotechnology Information.
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. National Center for Biotechnology Information.
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In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC. National Center for Biotechnology Information.
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In silico exploration of molecular mechanisms for inhibiting inflammatory responses by 3Н-thiazolo[4,5-b]pyridin-2-one derivatives - PubMed. National Center for Biotechnology Information.
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Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed. National Center for Biotechnology Information.
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Design, synthesis and biological evaluation of a new series of thiazolyl-pyrazolines as dual EGFR and HER2 inhibitors - PubMed. National Center for Biotechnology Information.
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Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. MDPI.
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Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties 1 SADIA SULTANA , PRIYA BARUA | Request PDF. ResearchGate.
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. MDPI.
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Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - PubMed. National Center for Biotechnology Information.
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Head-to-head comparison of KCC-07 and its structural analogs
An In-Depth Head-to-Head Comparison of Afatinib and Its Structural Analogs in EGFR-Targeted Cancer Therapy
Introduction: The Evolving Landscape of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3][4] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activation, driven by mutations or overexpression, becomes a critical dependency for tumor growth and progression.[5][6][7] This has established EGFR as a prime therapeutic target, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) that have revolutionized patient outcomes.
This guide provides a head-to-head comparison of afatinib, a potent second-generation EGFR TKI, with its structural and functional analogs. We will delve into the mechanistic distinctions, compare preclinical and clinical performance data, and provide detailed experimental protocols for researchers in the field. Our focus will be on the first-generation reversible inhibitors, gefitinib and erlotinib, and the third-generation mutant-selective inhibitor, osimertinib, to provide a comprehensive overview of the evolution and current state of EGFR-targeted therapies.
Mechanism of Action: A Tale of Reversible vs. Irreversible Inhibition
The key distinction between generations of EGFR TKIs lies in their mode of binding to the ATP-binding pocket of the kinase domain.
First-Generation TKIs (Gefitinib, Erlotinib): These inhibitors bind reversibly to the EGFR kinase domain, competing with ATP. Their efficacy is primarily against the common activating mutations, such as exon 19 deletions and the L858R point mutation.
Second-Generation TKI (Afatinib): Afatinib represents a significant evolution by functioning as an irreversible inhibitor.[5] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, as well as other ErbB family members like HER2 and HER4.[8][9][10] This covalent attachment leads to a sustained and potent blockade of signaling.[9][10] This broader and more durable inhibition was designed to offer a more profound and lasting suppression of tumor growth and potentially overcome some forms of resistance.[9][11]
Third-Generation TKI (Osimertinib): Osimertinib is also an irreversible inhibitor but was specifically designed to be selective for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR. The T790M mutation is a common reason for acquired resistance to first- and second-generation TKIs.[12]
EGFR Signaling Cascade
The diagram below illustrates the central role of EGFR in activating downstream pathways critical for cell proliferation and survival, and the point of intervention for TKIs.
Caption: Simplified EGFR signaling cascade and TKI inhibition point.
Inhibition Mechanism: Covalent vs. Non-covalent Binding
The following diagram illustrates the fundamental difference in how reversible and irreversible inhibitors interact with the EGFR kinase domain.
Caption: Reversible vs. Irreversible EGFR kinase inhibition.
Head-to-Head Performance Comparison
The clinical and preclinical data reveal distinct profiles for afatinib and its counterparts. Afatinib's irreversible, pan-ErbB blockade offers advantages in certain contexts but also presents a different tolerability profile.
| Parameter | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| Binding Mechanism | Reversible | Reversible | Irreversible (Covalent) | Irreversible (Covalent) |
| Primary Targets | EGFR | EGFR | EGFR, HER2, HER4[5][8][9] | Mutant EGFR (incl. T790M) |
| IC50 vs. EGFR WT | ~30-50 nM | ~2-5 nM | ~0.5-31 nM[10] | ~200-500 nM |
| IC50 vs. Exon 19 Del | ~5-20 nM | ~0.1-1 nM | ~0.1-0.4 nM | ~10-15 nM |
| IC50 vs. L858R | ~10-40 nM | ~1-5 nM | ~0.2-0.7 nM | ~10-20 nM |
| IC50 vs. T790M | >10,000 nM | >1,000 nM | ~10-100 nM[8] | ~1-15 nM |
| Median PFS (1st Line) | ~9.7-10.9 months[11] | ~9.7-13.0 months[13] | ~11.0-18.8 months[11][13] | ~18.9-29.0 months[14] |
| Median OS (1st Line) | ~25.0-44.6 months[11][13] | ~22.9-48.6 months[13] | ~27.9-59.2 months[11][13] | ~38.6 months |
| Common AEs | Rash, Diarrhea, Elevated Liver Enzymes[15] | Rash, Diarrhea | Diarrhea, Rash/Acneiform Dermatitis, Stomatitis[8][16] | Diarrhea, Rash, Dry Skin |
| Acquired Resistance | T790M (~50-60%), MET amplification | T790M (~50-60%), MET amplification | T790M, MET amplification, KRAS mutation[17] | C797S, MET/HER2 amplification, Off-target mechanisms |
Note: IC50, PFS, and OS values are approximate and can vary significantly between studies and patient populations.
Key Insights from Comparative Data:
-
Potency and Breadth: Afatinib demonstrates superior in vitro potency against activating EGFR mutations compared to first-generation TKIs.[18] Its irreversible binding and pan-ErbB inhibition may contribute to a more profound initial response.[11]
-
Clinical Efficacy (vs. 1st Gen): In head-to-head trials like LUX-Lung 7, afatinib showed a statistically significant improvement in Progression-Free Survival (PFS) compared to gefitinib.[11][19] While a significant overall survival (OS) benefit was not consistently demonstrated across the entire study population, subgroup analyses have suggested improved OS in patients with exon 19 deletions.[20]
-
Clinical Efficacy (vs. Erlotinib): The LUX-Lung 8 trial demonstrated that in patients with squamous cell carcinoma of the lung, afatinib resulted in superior PFS and OS compared to erlotinib.[21][22]
-
T790M Resistance: While afatinib has some activity against the T790M mutation in preclinical models, this has not translated into robust clinical efficacy in patients who have acquired this resistance mechanism.[23] This is where osimertinib's selectivity provides a clear advantage.
-
Tolerability: The potent, broad-spectrum inhibition of afatinib is associated with a higher incidence of certain adverse events, particularly severe diarrhea and stomatitis, compared to first-generation TKIs.[8][15][16]
Essential Experimental Protocols for TKI Evaluation
Accurate characterization of EGFR inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays used in the preclinical evaluation of compounds like afatinib.
In Vitro EGFR Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.
Causality: Determining the direct interaction and inhibition of the target kinase is the first step in characterizing a TKI. This cell-free system isolates the drug-target interaction from complex cellular processes, providing a pure measure of biochemical potency (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[24]
-
Prepare serial dilutions of afatinib (or other TKIs) in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of recombinant human EGFR enzyme (e.g., 5 nM) in kinase buffer.[25]
-
Prepare a substrate/ATP mix containing a peptide substrate (e.g., Poly(Glu, Tyr)) and ATP (at or near its Km value, e.g., 5-15 µM) in kinase buffer.[25]
-
-
Assay Execution (384-well plate format):
-
Add 1 µL of the diluted inhibitor to each well. Include DMSO-only wells as a "no inhibitor" positive control.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.[25]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.[24]
-
-
Signal Detection (e.g., using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[24]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[24]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus, kinase activity.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Cellular Potency)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
Causality: Moving from a biochemical to a cellular context assesses not only target inhibition but also the compound's ability to cross the cell membrane and exert a downstream biological effect. It provides a more physiologically relevant measure of potency (GI50 or IC50).
Protocol (using MTS Reagent):
-
Cell Seeding:
-
Compound Treatment:
-
Viability Measurement:
-
Add 20 µL of MTS reagent (or similar, like CellTiter-Glo®[28]) to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Western Blotting for Phospho-EGFR (Target Engagement)
This technique verifies that the TKI is inhibiting its intended target within the cell by measuring the phosphorylation status of EGFR.
Causality: This assay provides direct evidence of target engagement. A decrease in the phosphorylated form of EGFR (p-EGFR) relative to the total amount of EGFR protein confirms that the inhibitor is blocking the kinase activity in a cellular context.
Protocol:
-
Sample Preparation:
-
Seed cells (e.g., A431 or H1975) in 6-well plates and grow to 80-90% confluency.[25]
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activation.[29]
-
Treat the cells with various concentrations of afatinib for 2-4 hours.
-
Stimulate EGFR phosphorylation by adding EGF (e.g., 100 ng/mL) for 15-30 minutes.[30]
-
Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[30]
-
Scrape the cells, collect the lysate, and centrifuge to pellet debris. Collect the supernatant.
-
-
Protein Quantification & Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.[30]
-
Denature 20-50 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[30][31]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).[29]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[30]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total EGFR, and subsequently, a loading control like β-actin or GAPDH.[30]
-
Western Blotting Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Conclusion and Future Perspectives
Afatinib stands as a potent, second-generation irreversible pan-ErbB inhibitor that has demonstrated clear clinical benefits over first-generation TKIs in progression-free survival for first-line treatment of EGFR mutation-positive NSCLC.[11][19] Its broader inhibitory profile and irreversible mechanism of action contribute to its efficacy, particularly in patients with exon 19 deletions. However, this is balanced by a distinct and sometimes more challenging side-effect profile.
The development of third-generation TKIs like osimertinib, with its remarkable efficacy against the T790M resistance mutation and favorable CNS penetration, has shifted the treatment paradigm.[32] Real-world data suggests that while PFS and OS may be similar between afatinib and osimertinib in the first-line setting in some studies, the choice of therapy is becoming increasingly nuanced, involving considerations of the specific EGFR mutation, potential for CNS metastases, and patient tolerability.[14]
The head-to-head comparison of these TKIs underscores a critical principle in targeted therapy: the evolution from broad, potent inhibitors to highly selective, resistance-busting agents. Future research will continue to focus on overcoming new resistance mechanisms to third-generation inhibitors and exploring rational combination therapies to further extend patient survival.
References
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- In vitro EGFR kinase assay. Bio-protocol.
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Personal Protective Equipment (PPE) & Handling Protocol for Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
As a Senior Application Scientist, I approach the handling of novel or highly specialized research chemicals with a strict "precautionary principle." Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- (CAS: 1152495-54-9) is a specialized heterocyclic compound. Because it lacks a universally standardized Safety Data Sheet (SDS) across all commercial suppliers, we must construct a rigorous safety and operational protocol by analyzing its structural pharmacophore and physical properties.
This guide provides a self-validating, step-by-step operational plan designed for researchers, scientists, and drug development professionals.
Chemical Profiling & Hazard Causality
To understand why specific PPE is required, we must break down the molecule's structural components and their associated risks:
-
The Phenol Moiety: Phenol and its derivatives are notorious for their ability to rapidly permeate human skin, causing protein denaturation, severe burns, and potential systemic toxicity [1]. They can also act as respiratory irritants.
-
The Pyridine-Thiazole Pharmacophore: This specific heterocyclic arrangement is a privileged scaffold in medicinal chemistry, frequently utilized in potent kinase inhibitors, GPCR modulators, and fluorescent probes. Consequently, this compound must be handled as a highly potent Active Pharmaceutical Ingredient (API) with unknown off-target biological activity.
-
The Solvent Vector Risk (The "Trojan Horse" Effect): Compounds of this nature are highly hydrophobic and are typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a powerful penetration enhancer. If a DMSO solution containing this compound contacts standard nitrile gloves, the DMSO will degrade the nitrile within seconds, carrying the toxic phenol derivative directly through the glove and into the researcher's bloodstream[2].
Personal Protective Equipment (PPE) Matrix
The following table summarizes the mandatory PPE required for handling this compound, differentiated by its physical state.
| Anatomical Target | Solid/Powder Handling PPE | Solution Handling (DMSO/Organic) PPE | Causality & Scientific Rationale |
| Eye/Face | Impact-resistant safety goggles. | Safety goggles + Face shield (if >50 mL). | Protects against corrosive phenol dust aerosolization and solvent splashing. |
| Hands (Inner) | Standard Nitrile (4-5 mil). | Standard Nitrile (4-5 mil). | Provides baseline biological and particulate protection. |
| Hands (Outer) | Standard Nitrile (4-5 mil). | Butyl Rubber or Flat-Film Laminate (e.g., Silver Shield). | Nitrile provides zero protection against DMSO. Butyl rubber or laminate is required to prevent rapid solvent permeation [2]. |
| Body | Standard cotton lab coat. | Flame-resistant (FR) lab coat. | Prevents skin contact; FR required if handling alongside flammable organic solvents. |
| Respiratory | Handled exclusively inside a Class II BSC or Fume Hood. | Handled exclusively inside a Class II BSC or Fume Hood. | Prevents inhalation of bioactive dust and volatile solvent fumes. |
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step of the weighing and dissolution process must be controlled to prevent contamination.
Step-by-Step Methodology: Powder to Solution
-
Preparation: Purge the Class II Biological Safety Cabinet (BSC) or chemical fume hood for 5 minutes. Line the work surface with a disposable, plastic-backed absorbent pad.
-
Static Mitigation (Self-Validation Step): Phenol derivatives often hold static charge. Use an anti-static gun (Zerostat) on the weighing spatula and the receiving vial. Validation: Observe the powder; if it "jumps" or clings to the spatula, re-apply the anti-static treatment before proceeding to prevent aerosolization.
-
Weighing: Don double-nitrile gloves. Carefully weigh the required mass of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- into a pre-tared, amber glass vial (amber protects potential light-sensitive thiazole moieties).
-
Solvent Addition: CRITICAL STEP. Before handling DMSO, remove your outer nitrile gloves and don Butyl Rubber or Flat-Film Laminate gloves. Add the solvent slowly.
-
Sealing & Decontamination: Cap the vial tightly, vortex to dissolve, and wipe the exterior of the vial with an isopropanol wipe before removing it from the hood.
Figure 1: Operational workflow for handling and dissolving Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-.
Spill Response & Decontamination Plan
In the event of a spill, immediate and calculated action is required. Do not use water on a liquid spill, as it will simply spread the hydrophobic organic solvent over a larger surface area.
Spill Response Protocol
-
Isolate: Alert personnel and restrict access to the spill area.
-
Assess State: Determine if the spill is dry powder or a solvent solution.
-
Containment (Solid): Gently cover the powder with a paper towel lightly dampened with water to prevent dust aerosolization. Carefully scoop into a hazardous waste container.
-
Containment (Solution): Apply an inert, chemical-resistant absorbent pad starting from the perimeter and working inward.
-
Chemical Decontamination: Wash the surface with Polyethylene Glycol 400 (PEG 400) or Isopropanol to solubilize residual phenol, followed by a thorough wash with mild soap and water.
-
Validation: Pyridine-thiazole derivatives are frequently fluorescent. Illuminate the spill area with a 365 nm UV lamp; an absence of fluorescence indicates successful decontamination. Alternatively, use a colorimetric phenol surface swab.
Figure 2: Logic tree for spill response and self-validating decontamination procedures.
Waste Disposal Plan
Improper disposal of heterocyclic phenols can lead to severe environmental toxicity.
-
Solid Waste: All vials, pipette tips, and absorbent pads that contacted the solid chemical must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Phenol Derivatives."
-
Liquid Waste: DMSO or organic solutions containing the compound must be collected in a dedicated, compatible high-density polyethylene (HDPE) or glass carboy. Label clearly as "Hazardous Liquid Waste: Flammable/Toxic (DMSO, Phenol Derivatives)." Do not mix with acidic waste streams.
-
Regulatory Compliance: Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration by a licensed hazardous waste contractor. Never dispose of this compound down the sink.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]
-
Princeton University Environmental Health and Safety (EHS). Gloves: Chemical Compatibility and Selection. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
